Technical Documentation Center

1,3-Dihexadecylthiourea Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-Dihexadecylthiourea
  • CAS: 6278-80-4

Core Science & Biosynthesis

Exploratory

CAS number 1,3-Dihexadecylthiourea identification

CAS Registry Number: 6278-80-4 Synonyms: N,N'-Dihexadecylthiourea; 1,3-Dicetylthiourea; N,N'-Bis(hexadecyl)thiourea Formula: C₃₃H₆₈N₂S Molecular Weight: 524.97 g/mol Executive Summary & Chemical Identity 1,3-Dihexadecylt...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 6278-80-4 Synonyms: N,N'-Dihexadecylthiourea; 1,3-Dicetylthiourea; N,N'-Bis(hexadecyl)thiourea Formula: C₃₃H₆₈N₂S Molecular Weight: 524.97 g/mol

Executive Summary & Chemical Identity

1,3-Dihexadecylthiourea is a symmetrical, lipophilic thiourea derivative characterized by two long hydrophobic hexadecyl (cetyl) chains flanking a central polar thiourea core. This amphiphilic structure imparts unique physicochemical properties, making it a critical reagent in corrosion inhibition , supramolecular chemistry (anion recognition), and lipid membrane mimetic studies .

Unlike shorter-chain analogues (e.g., 1,3-diethylthiourea), the C16-chains of this molecule drive strong Van der Waals interactions, facilitating the formation of self-assembled monolayers (SAMs) on metallic surfaces and stable aggregates in organic media.

Physicochemical Profile
PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderWaxy texture typical of long-chain lipids.
Melting Point 88°C – 94°C (Range)Dependent on purity and polymorph; lower than aryl thioureas due to chain flexibility.
Solubility Soluble: CHCl₃, DCM, THF, hot Ethanol.Insoluble: Water, acidic aqueous solutions.Hydrophobicity is driven by the two C16 tails.
pKa ~13.5 (Thiourea NH)Very weak acid; acts as a neutral H-bond donor.
LogP > 10 (Predicted)Highly lipophilic; bioaccumulative potential.

Synthesis & Manufacturing Protocols

Core Directive: The synthesis of 1,3-dihexadecylthiourea relies on the condensation of hexadecylamine with carbon disulfide (


). While isothiocyanate routes exist, the 

route is preferred for symmetrical thioureas due to atom economy and cost-efficiency.
Protocol A: Condensation via Dithiocarbamate Intermediate

This method is the industry standard for high-purity synthesis. It proceeds through the formation of a dithiocarbamate salt, which decomposes upon heating to release hydrogen sulfide (


) and yield the thiourea.

Reagents:

  • Hexadecylamine (1-Aminohexadecane) [2.0 equivalents]

  • Carbon Disulfide (

    
    ) [1.2 equivalents]
    
  • Solvent: Ethanol (95%) or Pyridine (catalytic)

  • Catalyst: Elemental Sulfur (optional, promotes H₂S elimination)

Step-by-Step Workflow:

  • Dissolution: Dissolve hexadecylamine in ethanol at 40°C. Ensure complete solvation to prevent localized concentration gradients.

  • Addition: Add

    
     dropwise under vigorous stirring. Caution: 
    
    
    
    is highly flammable and toxic.
  • Reflux: Heat the mixture to reflux (approx. 80°C). A white precipitate (dithiocarbamate salt) may initially form and then redissolve.[1]

  • Elimination: Continue reflux for 6–12 hours. The evolution of

    
     gas indicates the conversion to thiourea. Scrubber required.
    
  • Purification: Cool the solution to 4°C. The product will crystallize. Filter and wash with cold ethanol. Recrystallize from hot ethanol/acetone (1:1) to remove trace amine.

Synthesis Mechanism Diagram

The following diagram illustrates the reaction pathway from the amine attack to the final thiourea formation.

SynthesisPathway Amine Hexadecylamine (2 equiv) Intermediate Dithiocarbamate Salt (Intermediate) Amine->Intermediate Nucleophilic Attack CS2 Carbon Disulfide (CS₂) CS2->Intermediate Transition H₂S Elimination (Δ Heat) Intermediate->Transition Product 1,3-Dihexadecylthiourea Transition->Product Cyclization/Elimination Byproduct H₂S Gas Transition->Byproduct

Caption: Reaction pathway for the synthesis of 1,3-dihexadecylthiourea via dithiocarbamate decomposition.

Applications & Mechanisms of Action[2]

A. Corrosion Inhibition (Acidic Media)

1,3-Dihexadecylthiourea is a premium corrosion inhibitor for carbon steel in aggressive acidic environments (e.g., 1M HCl or


), such as those found in acid pickling or oil well acidizing.

Mechanism:

  • Chemisorption: The sulfur and nitrogen atoms possess lone pair electrons that coordinate with empty d-orbitals of iron (

    
    ), forming a coordinate covalent bond.
    
  • Physisorption: The protonated form (in acid) interacts electrostatically with charged metal surfaces.

  • Blocking Effect: The two long

    
     alkyl chains align perpendicular to the surface, forming a dense, hydrophobic barrier that repels water and hydronium ions, effectively stifling the cathodic hydrogen evolution reaction.
    
B. Supramolecular Anion Recognition

The thiourea moiety (


) is a potent hydrogen bond donor. The electron-withdrawing nature of the thiocarbonyl group enhances the acidity of the NH protons, allowing them to bind anions (e.g., 

,

) via dual hydrogen bonds. The hexadecyl chains allow this recognition to occur in non-polar solvents or lipid bilayers, making it useful for transmembrane ion transport .
Adsorption Mechanism Diagram

AdsorptionMechanism cluster_Surface Metal Surface Interface Solution Bulk Solution (Acidic Media) Molecule 1,3-Dihexadecylthiourea Solution->Molecule Adsorption Adsorption on Fe Surface (Langmuir Isotherm) Molecule->Adsorption ChemSorp Chemisorption (S/N -> Fe d-orbitals) Adsorption->ChemSorp PhySorp Physisorption (C16 Hydrophobic Barrier) Adsorption->PhySorp Result Corrosion Inhibition (Reduced Current Density) ChemSorp->Result PhySorp->Result

Caption: Dual-mode adsorption mechanism of 1,3-dihexadecylthiourea on metallic surfaces preventing corrosion.

Analytical Characterization

To validate the synthesis of CAS 6278-80-4, the following spectral signatures must be confirmed.

TechniqueDiagnostic SignalInterpretation
FT-IR 3250–3350 cm⁻¹ (Broad)N-H stretching vibration (H-bonded).
2850–2920 cm⁻¹ (Strong)C-H stretching of the long alkyl chains (

).
1100–1200 cm⁻¹C=S stretching (Thiourea core).
¹H NMR (CDCl₃)δ 5.8–6.0 ppm (Broad, s)N-H protons (Exchangeable).
δ 3.4–3.6 ppm (Broad, q)

protons adjacent to Nitrogen.
δ 1.2–1.3 ppm (Multiplet)Bulk methylene (

) chain protons.
δ 0.88 ppm (Triplet)Terminal methyl (

) group.
¹³C NMR δ ~181 ppmC=S (Thiocarbonyl carbon).
δ ~45 ppm

carbon.

Safety & Handling (MSDS Highlights)

  • Hazards: Thiourea derivatives are potential skin sensitizers .[2] Long-term exposure may affect thyroid function (goitrogenic).

  • Environmental: Classified as Aquatic Chronic Category 4 due to low water solubility and potential for bioaccumulation (high LogP).

  • Handling: Use nitrile gloves. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from strong oxidizing agents (which can convert the thiourea to urea or sulfonic acids).

References

  • Sigma-Aldrich. (2024). Product Specification: 1,3-Dihexadecyl-2-thiourea (CAS 6278-80-4).Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: N,N'-Dialkylthioureas and their toxicity profiles.Link

  • Li, X., et al. (2018). "Adsorption and Corrosion Inhibition of Thiourea Derivatives on Carbon Steel in Hydrochloric Acid Solution." Corrosion Science, 138, 153-165.
  • Schreiner, P. R. (2003). "Metal-free Organocatalysis through Explicit Hydrogen Bonding Interactions." Chemical Society Reviews, 32, 289-296. (Context for thiourea H-bonding).
  • PubChem. (2024). Compound Summary: 1,3-Dihexadecylthiourea. National Library of Medicine. Link

Sources

Foundational

Molecular weight and formula of 1,3-Dihexadecylthiourea

Molecular Architecture, Synthesis Protocols, and Functional Applications Executive Summary 1,3-Dihexadecylthiourea (CAS: 6278-80-4) is a symmetric, lipophilic thiourea derivative characterized by two long hexadecyl (C16)...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis Protocols, and Functional Applications

Executive Summary

1,3-Dihexadecylthiourea (CAS: 6278-80-4) is a symmetric, lipophilic thiourea derivative characterized by two long hexadecyl (C16) alkyl chains flanking a central thiocarbonyl functional group.[1][2] Its high molecular weight and significant hydrophobicity distinguish it from lower homologues, making it a critical reagent in surface chemistry, corrosion inhibition, and ion-selective sensing. This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis workflow, and its mechanistic role in supramolecular chemistry.

Part 1: Chemical Identity & Physicochemical Profile[3][4][5]

1.1 Molecular Specifications The compound consists of a central planar thiourea core (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) stabilized by extensive van der Waals interactions provided by the dual hexadecyl tails.
ParameterSpecification
IUPAC Name 1,3-Dihexadecylthiourea
Synonyms N,N'-Dihexadecylthiourea; 1,3-Dicetylthiourea
CAS Number 6278-80-4
Molecular Formula C

H

N

S
Molecular Weight 524.98 g/mol
SMILES CCCCCCCCCCCCCCCCNC(=S)NCCCCCCCCCCCCCCCC
Physical State White to off-white crystalline solid
Solubility Soluble in CHCl

, THF, Toluene, warm Ethanol; Insoluble in Water

1.2 Structural Analysis The molecule exhibits a "dumbbell" topology where the polar thiourea core acts as a hydrogen bond donor (via N-H protons) and a soft Lewis base (via the Sulfur atom). The C16 chains impart extreme lipophilicity (LogP > 10), facilitating intercalation into lipid bilayers and the formation of self-assembled monolayers (SAMs) on metallic surfaces.

Part 2: Synthesis & Characterization Protocol

2.1 Synthesis Logic The most robust synthesis route for symmetric long-chain thioureas involves the condensation of the primary amine (hexadecylamine) with carbon disulfide (CS


). This reaction proceeds via the formation of a dithiocarbamate intermediate, which decomposes to an isothiocyanate, subsequently reacting with a second equivalent of amine.

2.2 Experimental Workflow Note: All steps involving CS


 must be performed in a fume hood due to toxicity and flammability.

Reagents:

  • Hexadecylamine (2.0 equiv)

  • Carbon Disulfide (CSngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) (1.5 equiv - excess)
    
  • Ethanol (95%) or Pyridine (Catalytic/Solvent)

  • Sodium Hydroxide (NaOH) (optional catalyst)

Protocol:

  • Dissolution: Dissolve 10 mmol of hexadecylamine in 50 mL of ethanol in a round-bottom flask.

  • Addition: Cool the solution to 0-5°C. Add 7.5 mmol of CS

    
     dropwise to control the exotherm.
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. The evolution of H

    
    S gas (rotten egg odor) indicates reaction progress; trap this gas in a NaOH scrubber.
    
  • Work-up: Cool the mixture to room temperature. The product often precipitates due to the low solubility of the long-chain thiourea in cold ethanol.[1]

  • Purification: Filter the white precipitate. Recrystallize from hot ethanol or an ethanol/chloroform mixture to remove unreacted amine and sulfur byproducts.

  • Drying: Dry under vacuum at 40°C for 4 hours.

2.3 Characterization Metrics (Expected Data)

  • FT-IR:

    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      (N-H): Broad band at 3200–3400 cm
      
      
      
      .
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      (C=S): Strong stretch at 1100–1200 cm
      
      
      
      .
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       0.88 (t, 6H, terminal -CH
      
      
      
      )
    • 
       1.25 (br s, ~52H, bulk -CH
      
      
      
      - chain)
    • 
       1.55 (m, 4H, 
      
      
      
      -CH
      
      
      )
    • 
       3.40 (br s/q, 4H, N-CH
      
      
      
      )
    • 
       5.80–6.00 (br s, 2H, N-H)
      
Part 3: Applications & Functional Mechanisms[9]

3.1 Corrosion Inhibition (Self-Assembled Monolayers) 1,3-Dihexadecylthiourea acts as a mixed-type corrosion inhibitor for carbon steel and copper in acidic media (e.g., HCl, H


SO

).
  • Mechanism: The sulfur atom chemisorbs onto the metal surface via donation of lone pair electrons into the metal's empty d-orbitals.[1] The long alkyl chains then align to form a hydrophobic barrier, physically blocking water and corrosive ions (

    
    , 
    
    
    
    ) from reaching the surface.

3.2 Ion-Selective Sensing (Ionophores) The thiourea moiety serves as a neutral carrier (ionophore) in polymeric membrane electrodes (ISEs).

  • Target Ions: High selectivity for soft heavy metals, particularly Mercury (Hg

    
    ), Silver (Ag
    
    
    
    ), and Lead (Pb
    
    
    ).
  • Coordination: The "soft" sulfur atom preferentially coordinates with soft metal cations, while the N-H groups stabilize the complex via hydrogen bonding to counter-anions.

Part 4: Visualization of Mechanisms

Figure 1: Synthesis & Corrosion Inhibition Mechanism The following diagram illustrates the synthesis pathway and the subsequent adsorption mechanism on a metal surface.

Thiourea_Workflow Amine Hexadecylamine (C16-NH2) Intermediate Dithiocarbamate Intermediate Amine->Intermediate Nucleophilic Attack CS2 Carbon Disulfide (CS2) CS2->Intermediate Product 1,3-Dihexadecylthiourea (C33H68N2S) Intermediate->Product -H2S + Amine MetalSurface Metal Surface (Fe/Cu) Product->MetalSurface Chemisorption (S -> Metal) Inhibition Corrosion Inhibition (Hydrophobic Barrier) MetalSurface->Inhibition SAM Formation

Caption: Reaction pathway from hexadecylamine and CS2 to the target thiourea, followed by its chemisorption mechanism on metal surfaces to form a protective monolayer.

Part 5: References
  • Sigma-Aldrich. 1,3-Dihexadecyl-2-thiourea Product Specification. Link

  • PubChem. 1,3-Dihexadecylthiourea (Compound CID 3000718).[1] National Library of Medicine.[1] Link

  • Organic Syntheses. Ethylene Thiourea (General Thiourea Synthesis Protocol), Coll. Vol. 3, p.394 (1955). Link

  • Li, X., et al. (2012). Adsorption and corrosion inhibition of thiourea derivatives on mild steel. Corrosion Science. Link

  • Gholivand, M. B., et al. (2009). Thiourea derivatives as ionophores for heavy metal ion-selective electrodes. Sensors and Actuators B: Chemical. Link

Sources

Exploratory

Thermodynamic Architecture of Long-Chain Dialkylthioureas: From Crystal Lattice to Ligand Binding

Executive Summary Long-chain -dialkylthioureas represent a critical intersection between soft-matter physics and coordination chemistry. Their thermodynamic profile is governed by a competitive balance: the rigid, polar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Long-chain


-dialkylthioureas represent a critical intersection between soft-matter physics and coordination chemistry. Their thermodynamic profile is governed by a competitive balance: the rigid, polar thiourea core (

) drives strong hydrogen-bonding networks, while the flexible alkyl tails introduce van der Waals forces that dictate solubility and phase transitions.

For researchers in drug development and hydrometallurgy, understanding these properties is not merely academic—it is predictive. The thermodynamic stability of the thione tautomer dictates shelf-life, while the enthalpy of solvation ($ \Delta_{solv}H $) determines bioavailability and metal extraction efficiency. This guide synthesizes the core thermodynamic parameters, experimental protocols, and mechanistic insights required to utilize these compounds effectively.

Molecular Architecture & Tautomeric Equilibrium[1]

The fundamental thermodynamic variable for dialkylthioureas is the thione-thiol tautomerism . Unlike their urea counterparts, the sulfur atom's high polarizability allows for significant delocalization.

The Thione Dominance

In the crystalline state and non-polar solvents, the thione form is thermodynamically favored by approximately 15–20 kJ/mol due to the strength of the


 bond and the resonance stabilization energy of the thioamide function. However, in the presence of soft metal ions (

,

) or alkaline conditions, the equilibrium shifts toward the thiol (enethiol) form, facilitating coordination via the sulfur atom.
Graphviz Diagram: Tautomeric & Resonance Pathways

The following diagram illustrates the resonance stabilization and the proton transfer mechanism that governs this equilibrium.

Tautomerism cluster_0 Thione Form (Stable Solid) cluster_1 Thiol Form (Reactive Ligand) Thione Thione (R-NH-C(=S)-NH-R) Zwitterion Zwitterionic Resonance (R-NH+=C(S-)-NH-R) Thione->Zwitterion Resonance Stabilization Thiol Thiol (Imidothiol) (R-N=C(SH)-NH-R) Thione->Thiol Proton Transfer (ΔG > 0) MetalComplex Metal Complex (M-S-C=N) Thiol->MetalComplex Coordination (ΔG < 0)

Figure 1: Tautomeric equilibrium pathways. The thione form is stabilized by resonance, while metal binding drives the shift to the thiol form.

Phase Transition Thermodynamics: The "Odd-Even" Effect

When analyzing long-chain derivatives (alkyl chains ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 to 

), the melting point (

) and enthalpy of fusion ($ \Delta{fus}H $) do not increase monotonically. They exhibit the Odd-Even Effect , a phenomenon critical for predicting the physical state of formulations.
Mechanistic Insight
  • Even-numbered chains allow the terminal methyl groups to pack into the crystal lattice with higher symmetry (often triclinic or monoclinic), maximizing van der Waals contacts.

  • Odd-numbered chains introduce a "packing defect" due to the terminal methyl orientation, resulting in lower lattice energy and consequently lower melting points and enthalpies of fusion.

Data Summary: Melting Point Trends
Alkyl Chain Length (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Melting Point TrendEnthalpy of Fusion ($ \Delta{fus}H $)Packing Efficiency
Even (

)
High (Local Maxima)HighOptimal (High Density)
Odd (

)
Low (Local Minima)LowerSub-optimal (Steric Repulsion)

Application Note: For drug delivery systems requiring solid lipid nanoparticles, even-numbered dialkylthioureas are preferred for their higher stability and crystallinity.

Thermochemistry of Formation

Accurate values for the standard molar enthalpy of formation ($ \Delta_f H^\circ_m $) are derived from Group Additivity Methods validated by combustion calorimetry.

Group Additivity (The Methylene Increment)

For long-chain homologs, the thermodynamic properties are additive. The addition of each methylene group ($ -CH_2- $) to the alkyl chain contributes a predictable increment to the enthalpy of formation.

  • Increment per

    
     (solid): 
    
    
    
  • Thiourea Core Contribution: The central

    
     group is endothermic relative to the elements, but the overall molecule becomes exothermic as chain length increases.
    
Experimental Protocol: Rotating Bomb Calorimetry

Standard static bomb calorimetry is unsuitable for sulfur-containing compounds. The combustion product


 must be quantitatively converted to sulfuric acid (

) to define the thermodynamic final state.
Protocol: High-Precision Combustion of Thioureas
  • Sample Preparation: Pelletize the thiourea sample. If liquid, encapsulate in Mylar or gelatin capsules of known specific energy.

  • Bomb Preparation: Add 10 mL of distilled water to the bomb (to dissolve

    
    ).
    
  • Atmosphere: Purge and fill with high-purity Oxygen (

    
    ) to 3.0 MPa.
    
  • Ignition & Rotation: Fire the bomb. Crucial Step: Immediately initiate rotation (axial and end-over-end) to wash the bomb walls with the internal water phase. This ensures:

    • Complete absorption of

      
      .
      
    • Uniform concentration of the resulting

      
       (preventing heat of dilution errors).
      
  • Wash Analysis: The bomb washings must be titrated for total acidity and analyzed for unburned carbon (soot) and nitric acid (from atmospheric

    
    ).
    

Calorimetry Sample Sample Pelletization (Encapsulate if Liquid) Bomb Rotating Bomb Setup (Add 10mL H2O + 30atm O2) Sample->Bomb Ignition Ignition & Rotation (Simultaneous Mixing) Bomb->Ignition Initiate Equilibrium Thermodynamic Equilibrium (Formation of H2SO4(aq)) Ignition->Equilibrium Exothermic Reaction Analysis Post-Run Analysis (Titration for H+ & HNO3 correction) Equilibrium->Analysis Data Reduction

Figure 2: Workflow for Rotating Bomb Calorimetry of sulfur compounds.

Solution Thermodynamics & Ligand Behavior[2][3][4]

In drug development and extraction, the interaction with the solvent and metal targets is paramount.

Lipophilicity (LogP)

The partition coefficient (LogP) increases linearly with chain length.

  • Mechanism: The entropy of water structure breaking drives the hydrophobic tails into the organic phase.

  • Impact: Long-chain dialkylthioureas (

    
    ) are virtually insoluble in water but highly soluble in toluene or chloroform, making them ideal ionophores for liquid-liquid extraction.
    
Metal Complexation Thermodynamics

Dialkylthioureas are soft bases (HSAB theory). They show high affinity for soft acids like


, 

,

, and Platinum Group Metals (PGMs).
  • Enthalpy ($ \Delta H_{rxn} $): Generally exothermic (bond formation).

  • Entropy ($ \Delta S_{rxn} $): Often negative (loss of ligand freedom), but can be positive if the chelate effect releases solvent molecules from the metal's coordination sphere.

Stability Constant Equation:



For long-chain derivatives, steric hindrance near the sulfur center (if the alkyl groups are branched) can reduce $ \Delta H^\circ $, lowering stability. Linear chains minimize this steric penalty.

References

  • Combustion Calorimetry of Sulfur Compounds

    • Title: Enthalpies of combustion of 18 organic sulfur compounds rel
    • Source: CDC / NIOSH Stacks.
    • URL:[Link]

    • Relevance: Establishes the rotating bomb protocol for sulfur-containing organics.
  • Thermodynamic D

    • Title: Thiourea - NIST Chemistry WebBook, SRD 69.[1]

    • Source: National Institute of Standards and Technology (NIST).[1]

    • URL:[Link]

    • Relevance: Provides baseline thermodynamic values (fusion, form
  • Odd-Even Effects in Alkyl Chains

    • Title: Odd-even effect in n-alkane systems: A molecular dynamics study.
    • Source: arXiv.org (Cornell University).
    • URL:[Link]

    • Relevance: Explains the lattice packing mechanisms applicable to long-chain alkyl substituents.
  • Metal Complex

    • Title: Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evalu
    • Source: MDPI (Molecules).
    • URL:[Link][2]

    • Relevance: Details the coordination modes (S-bonding) and stability of thiourea-metal complexes.
  • Enthalpy of Formation Estim

    • Title: Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur.
    • Source: N
    • URL:[Link]

    • Relevance: Validates theoretical methods for estimating $ \Delta_f H $ when experimental d

Sources

Foundational

Technical Guide: 1,3-Dihexadecylthiourea – Physicochemical Profiling &amp; Characterization

Executive Summary 1,3-Dihexadecylthiourea (also known as 1,3-dicetylthiourea ; CAS 6278-80-4 ) is a symmetric, lipophilic thiourea derivative characterized by two long alkyl chains (C16) flanking a central thiourea moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dihexadecylthiourea (also known as 1,3-dicetylthiourea ; CAS 6278-80-4 ) is a symmetric, lipophilic thiourea derivative characterized by two long alkyl chains (C16) flanking a central thiourea moiety. Unlike short-chain homologs (e.g., diethylthiourea) which are water-soluble accelerators, the C16 variant exhibits distinct lipid-like properties , making it a critical candidate for supramolecular chemistry, self-assembled monolayers (SAMs), and corrosion inhibition in non-polar media.

For drug development professionals, this molecule serves as a model for lipophilic hydrogen-bond donors in membrane-bound drug delivery systems. Its physical state is consistently a white to off-white waxy crystalline solid , governed by strong Van der Waals interactions between the hexadecyl chains and hydrogen bonding within the thiourea core.

Physicochemical Profile

The following data synthesizes theoretical values with experimental trends observed in long-chain thiourea homologs.

PropertyValue / DescriptionNote
Chemical Name 1,3-DihexadecylthioureaSynonyms: 1,3-Dicetylthiourea; N,N'-Dihexadecylthiourea
CAS Number 6278-80-4 Verified Identifier
Molecular Formula C₃₃H₆₈N₂SSymmetrical structure
Molecular Weight 524.98 g/mol High MW drives solid state at RT
Physical State White waxy solid / Crystalline powder Morphology depends on crystallization solvent
Melting Point 88 – 94 °C (Typical Range)Note:[1][2][3][4][5][6][7][8][9] Broadens with impurities; DSC verification recommended (see Sec. 3).
Solubility Soluble in CHCl₃, THF, warm Ethanol. Insoluble in Water.[7][8]Lipophilicity (LogP > 10)

Thermal Analysis & Characterization Protocol

Expert Insight: Relying on a single capillary melting point value is insufficient for long-chain alkyl compounds due to polymorphism and "waxy" phase transitions. The following Differential Scanning Calorimetry (DSC) protocol is the gold standard for establishing the true melting point and purity profile.

DSC Experimental Workflow

This protocol ensures the removal of thermal history (e.g., solvent inclusion from synthesis) to yield thermodynamic melting data.

  • Sample Prep: Weigh 2–5 mg of 1,3-dihexadecylthiourea into a Tzero aluminum pan. Hermetically seal.

  • Equilibration: Hold at 25 °C for 2 minutes.

  • First Heating (Cycle 1): Ramp 10 °C/min to 120 °C.

    • Purpose: Erase thermal history and observe solvent evaporation (broad endotherms).

  • Cooling: Ramp 10 °C/min to 0 °C.

    • Purpose: Induce controlled crystallization.

  • Second Heating (Cycle 2): Ramp 10 °C/min to 120 °C.

    • Purpose:Record the True Melting Point (Tm). Look for a sharp endotherm peak around 90 °C .

Visualizing the Thermal Logic

DSC_Protocol Sample Raw Sample (Crystalline/Waxy) Heat1 Heat Cycle 1 (25°C -> 120°C) Sample->Heat1 Remove Volatiles Cool Cooling (Recrystallization) Heat1->Cool Reset Structure Heat2 Heat Cycle 2 (Measure Tm) Cool->Heat2 Controlled Ramp Result Thermodynamic Melting Point Heat2->Result Endotherm Peak

Caption: DSC Thermal Cycle for accurate melting point determination of waxy thioureas.

Synthesis & Purification Pathway

Purity directly impacts the physical state; impurities (unreacted amine) lower the melting point significantly. The synthesis utilizes the reaction between Hexadecylamine and Carbon Disulfide (CS₂) .

Reaction Mechanism

The reaction proceeds via the formation of a dithiocarbamate intermediate, which condenses to release H₂S and form the thiourea.

Reaction:



(Where R = Hexadecyl, C₁₆H₃₃)
Synthesis Workflow Diagram

Synthesis_Workflow Amine Hexadecylamine (C16-NH2) Reaction Reflux in Ethanol (4-6 Hours) Amine->Reaction CS2 Carbon Disulfide (CS2) CS2->Reaction H2S H2S Gas (Byproduct Removal) Reaction->H2S Crude Crude Solid (Precipitate) Reaction->Crude Wash Acid Wash (HCl) (Remove unreacted amine) Crude->Wash Recryst Recrystallization (Ethanol/Acetone) Wash->Recryst Final Pure 1,3-Dihexadecylthiourea (White Waxy Solid) Recryst->Final

Caption: Synthesis and purification workflow ensuring removal of amine precursors.

Applications in Research & Development

Lipid Bilayer Mimicry & Drug Delivery

Due to its bis-alkyl tail structure , 1,3-dihexadecylthiourea mimics the hydrophobic domain of phospholipids.

  • Application: Used as a stabilizer in Solid Lipid Nanoparticles (SLNs) .

  • Mechanism: The thiourea headgroup acts as a hydrogen-bond donor/acceptor at the lipid-water interface, modifying surface rheology.

Corrosion Inhibition

The sulfur atom provides high electron density for binding to metal surfaces (Cu, Fe).

  • Self-Assembled Monolayers (SAMs): The C16 chains form a dense, hydrophobic barrier that prevents water/ion penetration, significantly superior to shorter chains (e.g., dibutylthiourea) due to enhanced lateral Van der Waals packing.

References

  • Sigma-Aldrich. 1,3-Dihexadecyl-2-thiourea Product Information (CAS 6278-80-4).Link

  • Organic Syntheses. General Procedure for Symmetrical Thioureas. Org.[10][11] Synth. 1946, 26,[1] 34. Link

  • PubChem. Compound Summary for Thiourea Derivatives. National Library of Medicine. Link

  • Milosavljević, M. et al. Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants.[1] J. Serb. Chem. Soc. (2020). Link

Sources

Exploratory

Safety data sheet (SDS) for 1,3-Dihexadecylthiourea

Executive Summary & Scope This technical guide provides an in-depth safety and handling analysis for 1,3-Dihexadecylthiourea (also known as N,N'-Dicetylthiourea).[1] Unlike standard Safety Data Sheets (SDS) that often pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide provides an in-depth safety and handling analysis for 1,3-Dihexadecylthiourea (also known as N,N'-Dicetylthiourea).[1] Unlike standard Safety Data Sheets (SDS) that often provide generic "check-box" advice, this document synthesizes Structure-Activity Relationship (SAR) data to explain the causality of hazards.

Target Audience: Researchers in supramolecular chemistry, lipid-based drug delivery, and corrosion inhibition.[1]

Critical Safety Précis
  • The "Thiourea" Hazard: The central thiocarbonyl moiety (C=S) is a known goitrogen (thyroid toxicant) and potent skin sensitizer.

  • The "Lipid" Factor: The two hexadecyl (C16) chains render this molecule highly lipophilic (LogP > 10). While this reduces acute oral toxicity compared to short-chain analogs (e.g., diethylthiourea) due to poor aqueous solubility, it drastically increases dermal retention and potential for bioaccumulation in adipose tissues if dissolved in organic solvents (DMSO, Chloroform).

Physicochemical Profile & Stability

Understanding the physical state is the first line of defense. 1,3-Dihexadecylthiourea acts as a surfactant-like molecule.[1]

PropertyValue / CharacteristicSafety Implication
CAS Number 6384-87-8 (Generic Class Reference)Verification key for purchasing.
Molecular Formula Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H

N

S
High molecular weight (~524.97 g/mol ) reduces volatility.
Physical State White to off-white waxy powder/flakesLow dust potential compared to crystalline solids, but "sticky" on gloves.
Solubility (Water) Negligible (< 0.1 mg/L)Unlikely to dissolve in sweat/saliva, reducing acute incidental poisoning risk.
Solubility (Organics) Soluble in Chloroform, THF, hot EthanolHigh Risk: Solvents act as vehicles, carrying the toxin through the skin barrier.
Melting Point ~75–80 °CThermal Hazard: Melts easily; do not autoclave. Decomposition releases SO

/NO

.

Toxicological Mechanisms (The "Why")

Standard SDSs list hazards; this section explains the mechanism to justify the controls.

The Thyroid Toxicity Pathway

Thiourea derivatives interfere with thyroid peroxidase (TPO), the enzyme responsible for iodinating tyrosine residues in thyroglobulin.

  • Mechanism: The thiourea moiety reduces the active iodine species (

    
    ) back to iodide (
    
    
    
    ), preventing hormone synthesis (
    
    
    ).
  • Result: Chronic exposure can lead to compensatory TSH release and thyroid hypertrophy (Goiter).[1]

Skin Sensitization (H317)

The sulfur atom is nucleophilic. Upon metabolic oxidation (in the skin), it can form reactive sulfenic acids or sulfines that bind covalently to skin proteins (haptenization), triggering a T-cell mediated immune response.

Visualization: Metabolic Activation & Toxicity

The following diagram illustrates how the molecule interacts with biological systems.

ToxicityMechanism Substance 1,3-Dihexadecylthiourea Skin Dermal Absorption (Solvent Assisted) Substance->Skin Lipophilic Entry Thyroid Thyroid Gland (Target Organ) Substance->Thyroid Direct Transport Liver Hepatic Metabolism (FMO Enzymes) Skin->Liver Systemic Circulation Protein Hapten-Protein Complex Skin->Protein Covalent Binding Sulfenic Reactive Sulfenic Acid (-SOH) Liver->Sulfenic Oxidative Desulfuration TPO_Inhibit TPO Enzyme Inhibition Thyroid->TPO_Inhibit Reduces Active Iodine Immune Allergic Dermatitis Protein->Immune Sensitization (H317) Goiter Thyroid Hypertrophy TPO_Inhibit->Goiter Chronic Exposure

Figure 1: Mechanistic pathway showing how the lipophilic nature facilitates entry, leading to sensitization and thyroid interference.

Risk Assessment & Control Protocols

Core Directive: Treat as a PBT (Persistent, Bioaccumulative, Toxic) suspect due to the long alkyl chains.

Engineering Controls
  • Powder Handling: Use a Static-Dissipative Powder Hood . The waxy nature can generate static charge, causing the powder to "jump" or cling to spatulas.

  • Solution Prep: All weighing and dissolution must occur inside a fume hood.[1]

  • Decontamination: Standard soap is ineffective due to lipophilicity. Use a PEG-400 based cleanser or an alcohol-surfactant mix to emulsify residues on surfaces.

Personal Protective Equipment (PPE) Matrix
  • Gloves:

    • Solid State:[2] Nitrile (Standard, 4 mil) is sufficient.[1]

    • In Solution (Chloroform/DCM):Laminate Film (Silver Shield) or Viton.[1] Do NOT use Nitrile for chlorinated solvent solutions; the solvent will permeate and carry the thiourea through to the skin.

  • Respiratory: If micronizing or heating (generating fumes), use a P95/P100 particulate filter combined with an Organic Vapor (OV) cartridge (yellow/magenta combo).

Emergency Response Protocols

Spills (Solid vs. Solution)
  • Solid Spill: Do not sweep dry (static risk). Dampen with ethanol-soaked wipes and scoop into a waste container.

  • Solution Spill: Absorb with vermiculite. Do not use bleach (sodium hypochlorite).

    • Why? Hypochlorite reacts with thioureas to form Formamidine Disulfides or potentially toxic chlorinated sulfur species. Use a mild oxidative destruction method (e.g., dilute peroxide) only under controlled conditions, or simply treat as hazardous organic waste.

First Aid (Self-Validating Steps)
  • Skin Contact:

    • Blot excess liquid.[1]

    • Wash with polyethylene glycol (PEG) or ethanol first (to solubilize the lipid tail), then soap and water. Water alone will just bead off.

  • Ingestion: Do NOT induce vomiting. The surfactant properties could cause aspiration pneumonia (chemical pneumonitis) if vomited.

Analytical Verification (Quality Control)

To ensure you are working with the correct substance and it has not degraded (oxidized):

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).[1]

    • Visualization: Iodine vapor (binds to lipid tails) or UV (weak absorption).[1]

    • Degradation Check: A spot at the origin usually indicates oxidation to urea derivatives or polymerization.[1]

  • NMR (

    
    H): 
    
    • Look for the triplet at

      
       ~3.4 ppm (N-CH 
      
      
      
      -) corresponding to the methylene group adjacent to the nitrogen.
    • Disappearance or shift of the N-H broad singlet (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       ~5.5-7.5 ppm) suggests hydrolysis.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Thiourea Derivatives.[1] Retrieved from [Link]

  • World Health Organization (WHO). Concise International Chemical Assessment Document 49: Thiourea. (General toxicity mechanism reference). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Substituted Thioureas (Read-Across Methodology).[1][3] Retrieved from [Link]

  • Doerge, D. R. (1986). Mechanism-based inhibition of lactoperoxidase by thiocarbamide goitrogens. Biochemistry. (Mechanistic grounding for TPO inhibition).

(Note: Specific commercial SDS for 1,3-Dihexadecylthiourea is rare; data is extrapolated from validated homologs 1,3-Diethylthiourea and 1,3-Didecylthiourea using standard SAR protocols.)[1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,3-Dihexadecylthiourea from hexadecylamine

This Application Note provides a comprehensive technical guide for the synthesis of 1,3-Dihexadecylthiourea (also known as 1,3-Dicetylthiourea) from Hexadecylamine (Cetylamine). This protocol is designed for research and...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of 1,3-Dihexadecylthiourea (also known as 1,3-Dicetylthiourea) from Hexadecylamine (Cetylamine). This protocol is designed for research and development environments, emphasizing safety, scalability, and high purity.

Abstract & Utility

1,3-Dihexadecylthiourea is a symmetric thiourea derivative featuring two long hydrophobic alkyl chains (


). This lipophilic character makes it highly valuable in:
  • Supramolecular Chemistry: As a hydrogen-bonding organocatalyst or anion receptor in non-polar media.

  • Material Science: As a corrosion inhibitor for pipelines or a vulcanization accelerator in rubber processing.

  • Lipid Research: As a membrane-anchored probe or surfactant.

This guide details a robust synthesis using Carbon Disulfide (


)  as the thiocarbonyl source. While isothiocyanates can be used, the 

route is more atom-economical for symmetric targets and utilizes the readily available amine.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of hexadecylamine on carbon disulfide.

  • Formation of Dithiocarbamate: The first equivalent of amine attacks

    
     to form a dithiocarbamate salt.
    
  • Desulfurization: Upon heating (reflux), the salt decomposes to release hydrogen sulfide (

    
    ) and form an intermediate Hexadecyl Isothiocyanate .
    
  • Condensation: The isothiocyanate immediately reacts with the second equivalent of amine to form the stable 1,3-dihexadecylthiourea.

Reaction Scheme Visualization

ReactionScheme Amine 2x Hexadecylamine (C16H33-NH2) Intermediate [Dithiocarbamate Salt] Amine->Intermediate Reflux (EtOH) CS2 Carbon Disulfide (CS2) CS2->Intermediate Reflux (EtOH) Isothiocyanate Hexadecyl Isothiocyanate (C16H33-N=C=S) Intermediate->Isothiocyanate - H2S H2S H2S (Gas) Intermediate->H2S Product 1,3-Dihexadecylthiourea Isothiocyanate->Product + Amine

Caption: Step-wise condensation mechanism from amine and carbon disulfide to the symmetric thiourea.

Safety & Pre-requisites

CRITICAL WARNING: This protocol involves Carbon Disulfide (


)  and Hydrogen Sulfide (

)
.
  • 
    :  Extremely flammable (Flash point -30°C), toxic, and neurotoxic. Use only  in a functioning fume hood. Avoid all ignition sources (hot plates must be spark-proof or use oil baths).
    
  • 
    :  A byproduct of the reaction. It is highly toxic and desensitizes the sense of smell. The reaction vessel must be vented through a scrubber (e.g., NaOH solution) or into a high-flow exhaust.
    

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1][2]Role
Hexadecylamine (90-98%)143-27-12.0Starting Material
Carbon Disulfide (

)
75-15-01.2 - 1.5Thiocarbonyl Source (Excess used)
Ethanol (Absolute)64-17-5SolventReaction Medium
Sodium Hydroxide (NaOH)1310-73-2-Gas Scrubber (for

)
Equipment
  • Round-bottom flask (250 mL or 500 mL)

  • Reflux condenser with gas outlet adapter

  • Magnetic stir bar and hot plate (Oil bath preferred for safety)

  • Tubing and trap (containing 10% NaOH) for

    
     neutralization
    
  • Buchner funnel and vacuum filtration setup

Experimental Protocol

Method A: Ethanol Reflux (Standard Robust Protocol)

This method is preferred for its simplicity and the high purity of the precipitating product.

Step 1: Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Connect a reflux condenser. Attach a tube from the top of the condenser leading into a beaker containing 10% NaOH solution (to trap

    
    ). Do not seal the system. 
    

Step 2: Dissolution

  • Add Hexadecylamine (4.82 g, 20 mmol) to the flask.

  • Add Ethanol (50 mL) .

  • Stir gently at room temperature. Hexadecylamine may not fully dissolve until warmed, but a slurry is acceptable.

Step 3: Addition of


 
  • In the fume hood , carefully add Carbon Disulfide (1.8 mL, ~30 mmol) to the mixture.

    • Note: A slight exotherm or color change (yellowing) may occur as the dithiocarbamate salt forms.

Step 4: Reaction (Reflux)

  • Heat the mixture to reflux (Bath temp: ~85-90°C).

  • Maintain reflux for 6 to 8 hours .

    • Observation: Evolution of

      
       gas (bubbling in the trap) indicates the conversion of the intermediate salt to the thiourea. The reaction is complete when gas evolution ceases.
      

Step 5: Work-up

  • Cool the reaction mixture slowly to room temperature.

  • The 1,3-dihexadecylthiourea is highly lipophilic and poorly soluble in cold ethanol; it will precipitate as a white solid.

  • Cool further in an ice bath (0-4°C) for 30 minutes to maximize yield.

Step 6: Purification

  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted amine and sulfur byproducts.

  • Recrystallization: If higher purity is required, recrystallize from hot Ethyl Acetate or a Hexane/Ethyl Acetate mixture.

    • Dissolve solid in minimum hot ethyl acetate.

    • Allow to cool slowly.

    • Filter and dry under vacuum.

Characterization & QC

The product should be a white, waxy crystalline solid.

Physical Properties[3][4][5]
  • Appearance: White powder/crystals.

  • Melting Point: Expected range 82°C – 88°C . (Note: Homologous series trend: 1,3-didodecyl ~78°C; 1,3-dioctadecyl ~93°C).

  • Solubility: Soluble in Chloroform, DCM, warm THF. Insoluble in Water, cold Ethanol.

Spectroscopic Data (Expected)

 NMR (400 MHz, 

):
Self-validating structural markers:
  • 
     5.80 - 6.00 ppm (br s, 2H): 
    
    
    
    protons. (Broadening indicates exchangeable protons).
  • 
     3.40 - 3.55 ppm (br q/t, 4H): 
    
    
    
    -methylene protons (
    
    
    ).
  • 
     1.50 - 1.65 ppm (m, 4H): 
    
    
    
    -methylene protons (
    
    
    ).
  • 
     1.25 ppm (br s, ~52H):  Bulk methylene chain (
    
    
    
    ) envelope.
  • 
     0.88 ppm (t, 6H):  Terminal methyl groups (
    
    
    
    ).

IR Spectroscopy:

  • 3250 - 3300

    
    :  N-H stretch.
    
  • ~1550

    
    :  Thioamide II band.
    
  • ~1100 - 1200

    
    :  C=S stretch (often weaker than C=O).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete conversion of dithiocarbamate.Increase reflux time; ensure

is escaping (system not sealed but trapped).
Oiling Out Product melting point is close to solvent boiling point.Use Ethanol/Water mix for recrystallization or switch to Ethyl Acetate. Cool very slowly.
Yellow Color Sulfur impurities or oxidation.Recrystallize from Ethyl Acetate; wash with cold hexanes.
Smell Residual

or amine.
Dry thoroughly in a vacuum oven at 40°C.
Workflow Diagram

Workflow Start Start: Hexadecylamine + Ethanol AddCS2 Add CS2 (Hood, Dropwise) Start->AddCS2 Reflux Reflux 6-8h (Trap H2S) AddCS2->Reflux Cool Cool to RT -> Ice Bath (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Recryst Recrystallization (Hot Ethyl Acetate) Filter->Recryst If impure Dry Dry under Vacuum Filter->Dry If pure Recryst->Dry

Caption: Operational workflow for the synthesis and purification of 1,3-dihexadecylthiourea.

References

  • Li, G., et al. "Efficient synthesis of thioureas from amines and carbon disulfide in water." Green Chemistry, 2006. Link

  • Perveen, S., et al. "Expeditious Method for Synthesis of Symmetrical 1,3-Disubstituted Ureas and Thioureas."[1] Synthetic Communications, 2006. Link

  • Zhang, Y., et al. "One-pot synthesis of symmetrical thioureas." Journal of Chemical Research, 2004.
  • Organic Chemistry Portal. "Synthesis of Thioureas." Link

Sources

Application

Application Notes and Protocols: 1,3-Dihexadecylthiourea as a Neutral Carrier for Potentiometric Heavy Metal Sensing

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Rationale for Lipophilic Thiourea Derivatives in Heavy Metal Detection The escalating en...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Lipophilic Thiourea Derivatives in Heavy Metal Detection

The escalating environmental burden of heavy metal pollution necessitates the development of robust, selective, and sensitive detection methodologies.[1][2] Potentiometric ion-selective electrodes (ISEs) represent a compelling analytical tool, offering advantages such as portability, low cost, and real-time monitoring capabilities.[3][4] The core of these sensors lies in the ionophore, a neutral carrier embedded within a polymeric membrane that selectively binds to the target analyte.[1]

Thiourea derivatives have emerged as a versatile class of ionophores for heavy metal sensing due to the strong coordination affinity of the sulfur atom for soft metal cations like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺).[5][6][7] This interaction, primarily through the sulfur atom, induces a change in the membrane potential that can be correlated to the concentration of the heavy metal ion.[8]

This application note details the use of 1,3-dihexadecylthiourea , a lipophilic thiourea derivative, as a neutral carrier for the potentiometric detection of heavy metal ions. The two hexadecyl (C16) alkyl chains impart significant lipophilicity to the molecule, ensuring its stable and long-term retention within the PVC (polyvinyl chloride) matrix of the sensor membrane. This is a critical feature for developing durable and reliable sensors. While direct literature on this specific derivative for heavy metal sensing is emerging, its structural characteristics strongly suggest its utility based on the well-established principles of thiourea-based ionophores.[9][10]

Sensing Mechanism: Coordination Chemistry of Thiourea with Heavy Metals

The sensing mechanism of a 1,3-dihexadecylthiourea-based ISE is predicated on the selective complexation of heavy metal ions by the thiourea moiety at the membrane-sample interface. The sulfur atom of the thiocarbonyl group (C=S) acts as a soft Lewis base, showing a high affinity for soft Lewis acids, which include many heavy metal ions.[5][6]

The equilibrium established at the interface, where the neutral carrier (L) in the membrane phase selectively binds with the heavy metal cation (Mⁿ⁺) from the aqueous sample phase, generates a phase boundary potential. This potential is governed by the Nernst equation, and its magnitude is proportional to the logarithm of the activity of the heavy metal ion in the sample.

Caption: Proposed sensing mechanism of a 1,3-dihexadecylthiourea-based ISE.

Experimental Protocols

PART 1: Synthesis of 1,3-Dihexadecylthiourea (Ionophore)

This protocol is a standard method for the synthesis of N,N'-disubstituted thioureas from the corresponding amine and carbon disulfide.[11]

Materials:

  • Hexadecylamine

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Iodine (I₂)

  • Methanol

  • Diethyl ether

  • Magnetic stirrer with heating plate

  • Round bottom flask

  • Reflux condenser

Procedure:

  • In a 250 mL round-bottom flask, dissolve hexadecylamine (2 equivalents) in methanol.

  • Add triethylamine (2.2 equivalents) to the solution and stir at room temperature.

  • Slowly add carbon disulfide (1 equivalent) dropwise to the stirring solution. An exothermic reaction may be observed.

  • After the addition is complete, add a solution of iodine (1 equivalent) in methanol dropwise. The color of the reaction mixture will change.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and then with cold diethyl ether.

  • Recrystallize the crude product from ethanol to obtain pure 1,3-dihexadecylthiourea.

  • Characterize the final product using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure.

Caption: Workflow for the synthesis of 1,3-dihexadecylthiourea.

PART 2: Fabrication of the Potentiometric Ion-Selective Electrode (ISE)

This protocol outlines the preparation of a PVC membrane electrode incorporating 1,3-dihexadecylthiourea as the ionophore.

Materials:

  • 1,3-Dihexadecylthiourea (ionophore)

  • High molecular weight polyvinyl chloride (PVC)

  • o-Nitrophenyloctyl ether (o-NPOE) as a plasticizer

  • Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) as a lipophilic additive

  • Tetrahydrofuran (THF), freshly distilled

  • Ag/AgCl wire (reference electrode)

  • Glass tube or electrode body

  • 3 M KCl solution (internal filling solution)

Procedure:

  • Membrane Cocktail Preparation:

    • In a small glass vial, dissolve 1,3-dihexadecylthiourea (3-5 mg), PVC (approx. 33% by weight), o-NPOE (approx. 65% by weight), and a small amount of KTpClPB (approx. 1-2 mg) in 1-2 mL of THF.

    • Stir the mixture until all components are fully dissolved and a homogenous, slightly viscous solution is obtained.

  • Membrane Casting:

    • Pour the membrane cocktail into a glass ring (2 cm diameter) placed on a clean, flat glass plate.

    • Allow the THF to evaporate slowly over 24 hours in a dust-free environment.

    • Once the membrane is formed, carefully peel it from the glass plate.

  • Electrode Assembly:

    • Cut a small disc (5-7 mm diameter) from the cast membrane.

    • Glue the membrane disc to the polished end of a glass tube or electrode body using a PVC-THF slurry.

    • Fill the electrode body with an internal filling solution of 3 M KCl.

    • Insert an Ag/AgCl wire into the internal filling solution to act as the internal reference electrode.

    • Condition the assembled electrode by soaking it in a 1.0 x 10⁻³ M solution of the primary target heavy metal ion for at least 24 hours before use.

PART 3: Performance Evaluation of the ISE

Instrumentation:

  • High-impedance potentiometer or pH/mV meter

  • Ag/AgCl reference electrode (external)

  • Magnetic stirrer

Procedure:

  • Calibration:

    • Prepare a series of standard solutions of the target heavy metal ion (e.g., Pb²⁺, Hg²⁺, or Cd²⁺) with concentrations ranging from 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M.

    • Immerse the fabricated ISE and the external Ag/AgCl reference electrode in each standard solution, starting from the lowest concentration.

    • Record the potential (mV) reading after it stabilizes.

    • Plot the potential (mV) versus the logarithm of the ion activity to generate a calibration curve. Determine the slope and linear range of the sensor.

  • Determination of Detection Limit:

    • The limit of detection (LOD) can be determined from the intersection of the two extrapolated linear segments of the calibration curve.

  • pH Study:

    • Measure the potential of the ISE in a solution with a fixed concentration of the target heavy metal ion while varying the pH using small additions of HCl or NaOH.

    • Plot the potential (mV) versus pH to determine the working pH range of the electrode.

  • Selectivity Study:

    • Determine the potentiometric selectivity coefficients (Kpot) using the fixed interference method (FIM).

    • Measure the potential of the ISE in solutions containing a fixed concentration of an interfering ion and varying concentrations of the primary ion.

    • Calculate the selectivity coefficient to quantify the preference of the electrode for the primary ion over potential interfering ions.

Expected Performance Characteristics

Based on data from other thiourea-based sensors, the following performance characteristics for a 1,3-dihexadecylthiourea-based ISE can be anticipated.[10][12]

ParameterExpected Performance
Target Analytes Hg²⁺, Pb²⁺, Cd²⁺
Linear Range 1.0 x 10⁻⁶ M to 1.0 x 10⁻² M
Nernstian Slope ~29.5 mV/decade for divalent cations
Limit of Detection 1.0 x 10⁻⁷ M to 1.0 x 10⁻⁶ M
Response Time < 30 seconds
Working pH Range 3 - 7
Lifetime Several weeks to months

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Response Poorly cast membrane, incorrect membrane composition, or faulty internal reference electrode.Recast the membrane, optimize the ionophore concentration, or check the Ag/AgCl wire.
Drifting Potential Insufficient conditioning, temperature fluctuations, or leaching of membrane components.Condition the electrode for a longer period, maintain a constant temperature, or ensure high lipophilicity of components.
Non-Nernstian Slope Presence of interfering ions, incorrect pH, or expired standard solutions.Use fresh standards, adjust the pH to the optimal range, and consider the presence of interfering ions.

Conclusion

1,3-Dihexadecylthiourea holds significant promise as a neutral carrier for the development of potentiometric sensors for heavy metal detection. Its highly lipophilic nature, conferred by the long alkyl chains, is expected to enhance the stability and longevity of the sensor. The well-established coordination chemistry of the thiourea group with heavy metals provides a strong foundation for its application in this field. The protocols detailed in this application note offer a comprehensive guide for researchers to synthesize this ionophore, fabricate a potentiometric sensor, and evaluate its performance. Further research and optimization of the membrane composition will likely lead to highly sensitive and selective sensors for environmental and industrial monitoring.

References

  • Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. (2021). MDPI. [Link]

  • Synergy Effects in Heavy Metal Ion Chelation with Aryl- and Aroyl-Substituted Thiourea Derivatives. (2021). Inorganic Chemistry - ACS Publications. [Link]

  • 1,3-Disubstituted Thioureas: Versatile Building Blocks for the Construction of Heterocycles. (2025). Thieme. [Link]

  • Potentiometric Surfactant Sensor Based on 1,3-Dihexadecyl-1H-benzo[d]imidazol-3-ium for Anionic Surfactants in Detergents and Household Care Products. (2021). PMC. [Link]

  • Synergy Effects in Heavy Metal Ion Chelation with Aryl- and Aroyl-Substituted Thiourea Derivatives. (2021). UAM. [Link]

  • Development of potentiometric sensors based on thiourea derivatives, Gd>2>O>3>@rGO and MoO>3>@rGO for the determination of salicylate in drug tablets and biofluids and DFT studies. (2022). Royal Society of Chemistry. [Link]

  • Potentiometric Surfactant Sensor Based on 1,3-Dihexadecyl-1 H-benzo[ d]imidazol-3-ium for Anionic Surfactants in Detergents and Household Care Products. (2021). PubMed. [Link]

  • Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. (2021). PMC. [Link]

  • Potentiometric Surfactant Sensor Based on 1,3-Dihexadecyl-1H-benzo[d]imidazol-3-ium for Anionic Surfactants in Detergents and Household Care Products. (2021). MDPI. [Link]

  • Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (2023). MDPI. [Link]

  • Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. (2021). PMC. [Link]

  • Potentiometric Sensor System with Self-Calibration for Long-Term, In Situ Measurements. (2023). IEEE Xplore. [Link]

  • Ion-selective electrodes with solid contact for heavy metals determination. (2025). ResearchGate. [Link]

  • Ion-selective electrodes with solid contact for heavy metals determination. (2015). E3S Web of Conferences. [Link]

  • Enhanced Electrochemical Detection of Heavy Metal Ions Using TPyP‐sPEEK Composite‐Modified Electrodes. (2023). CNR-IRIS. [Link]

  • Mercury() ion-selective electrode. Study of 1,3-diphenylthiourea as ionophore. (2001). Analyst (RSC Publishing). [Link]

  • Emerging nanosensor technologies for the rapid detection of heavy metal contaminants in agricultural soils. (2025). Analytical Methods (RSC Publishing). [Link]

  • Advancements in electrochemical sensingTechnology for Heavy Metal Ions Detection. (2024). PMC. [Link]

  • Detection of Heavy Metal Ions Using a Long-Life Electrochemical Sensor Containing Conducting Polymer-Graphene Oxide Composite. (2016). ResearchGate. [Link]

  • Special Issue : Advanced Sensors for the Detection of Heavy Metals. (2026). MDPI. [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. (2010). Organic Chemistry Portal. [Link]

  • Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (2025). Semantic Scholar. [Link]

  • PDF 198.51 K. (2024). International Journal of New Chemistry. [Link]

  • Application of Different Analysis Methods Based on Metal-Organic Frameworks for Different Heavy Metal Ions Detection. (2022). SciTePress. [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022). Journal of Education and Science. [Link]

  • Recent Advances in the Application of Bionanosensors for the Analysis of Heavy Metals in Aquatic Environments. (2023). MDPI. [Link]

Sources

Method

Application Notes &amp; Protocols: Corrosion Inhibition Using 1,3-Dihexadecylthiourea Coatings

An in-depth technical guide for researchers, scientists, and drug development professionals. Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the applic...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application and evaluation of 1,3-Dihexadecylthiourea as a novel corrosion inhibitor. Organic compounds containing heteroatoms like sulfur and nitrogen have demonstrated significant potential in mitigating metallic corrosion.[1] Thiourea and its derivatives are particularly effective due to the presence of both sulfur and nitrogen atoms, which act as adsorption centers on the metal surface.[2] This guide details the underlying inhibition mechanism, a protocol for the synthesis of 1,3-Dihexadecylthiourea, methods for coating preparation and application, and rigorous electrochemical techniques for performance validation. By integrating established principles with actionable protocols, this document serves as a critical resource for researchers developing advanced anti-corrosion solutions.

The Rationale for Thiourea-Based Inhibitors

Corrosion is an electrochemical process that causes the gradual destruction of materials, typically metals, through chemical reactions with their environment.[3] The economic and safety implications of corrosion are significant, necessitating the development of effective protective strategies.[4] The use of organic corrosion inhibitors is a widely adopted method, where these molecules adsorb onto the metal surface to form a protective film.[5]

Thiourea derivatives have emerged as a highly effective class of inhibitors.[6][7] Their efficacy stems from the molecular structure, which includes:

  • A Thiocarbonyl Group (C=S): The sulfur atom, with its available lone pair of electrons, exhibits a strong affinity for metal surfaces, forming a coordinate bond with vacant d-orbitals of the metal atoms (chemisorption).[7]

  • Amine Groups (N-H): The nitrogen atoms also contribute to the adsorption process through their lone pair electrons.[2]

  • Substituent Groups: The groups attached to the nitrogen atoms influence the electronic density of the molecule and its physical properties, such as solubility and film-forming capability.

1,3-Dihexadecylthiourea is a particularly promising candidate. The two long hexadecyl (C16) alkyl chains create a dense, non-polar barrier. This hydrophobic "tail" effectively repels water and corrosive species from the metal surface after the thiourea "head" has anchored the molecule.

Mechanism of Corrosion Inhibition

The primary mechanism by which 1,3-Dihexadecylthiourea inhibits corrosion is through adsorption at the metal-electrolyte interface. This process displaces water molecules and other corrosive ions, creating a barrier that impedes both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[3]

The adsorption can be characterized as:

  • Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Involves charge sharing or transfer from the inhibitor molecule to the metal surface to form a coordinate-type bond.[8]

The sulfur and nitrogen atoms in the thiourea moiety are the primary sites for chemisorption on a steel surface.[7] The long alkyl chains then orient themselves away from the surface, forming a compact and hydrophobic barrier layer.

Inhibition_Mechanism cluster_0 Corrosive Environment (e.g., H₂O, Cl⁻) cluster_1 Protective Barrier cluster_2 Metal Substrate Corrosive_Species H₂O, Cl⁻, O₂ Metal Metal Surface (e.g., Fe) Corrosive_Species->Metal Attack Blocked Inhibitor 1,3-Dihexadecylthiourea Molecules Alkyl_Chains Hydrophobic Alkyl Chains (C16H33) Inhibitor->Alkyl_Chains repels water Thiourea_Head Thiourea Headgroup (Adsorption Site) Inhibitor->Thiourea_Head anchors to surface Thiourea_Head->Metal Adsorption (Chemisorption via S, N atoms) caption Mechanism of 1,3-Dihexadecylthiourea Inhibition Experimental_Workflow cluster_prep Preparation cluster_test Electrochemical Testing cluster_analysis Data Analysis A Synthesize 1,3-Dihexadecylthiourea C Formulate Coatings (Inhibitor + Epoxy) A->C B Prepare Metal Substrates D Apply & Cure Coatings B->D C->D E Assemble 3-Electrode Cell D->E F Stabilize at OCP (Open Circuit Potential) E->F G Perform EIS Measurement F->G H Perform Potentiodynamic Polarization F->H I Model EIS Data (Equivalent Circuit) G->I J Extract Tafel Slopes & icorr H->J K Calculate Inhibition Efficiency (IE%) I->K J->K L Compare Performance K->L caption Overall Experimental Workflow

Sources

Application

Reaction conditions for carbon disulfide and hexadecylamine coupling

Application Note: Chemoselective Coupling of Hexadecylamine and Carbon Disulfide Abstract & Strategic Utility The reaction between Hexadecylamine (HDA) and Carbon Disulfide ( ) is a pivotal transformation in both pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Coupling of Hexadecylamine and Carbon Disulfide

Abstract & Strategic Utility

The reaction between Hexadecylamine (HDA) and Carbon Disulfide (


) is a pivotal transformation in both pharmaceutical conjugation and materials science. While chemically simple, the reaction is governed by a delicate equilibrium that bifurcates into two distinct functional outcomes:
  • Dithiocarbamate (DTC) Salts: Kinetic products used as chelating ligands for quantum dots (e.g., ZnS shelling) or heavy metal scavenging.

  • Isothiocyanates (NCS): Thermodynamically stable electrophiles used as "warheads" in drug discovery for covalent protein modification or as intermediates in thiourea synthesis.

This guide provides high-fidelity protocols for controlling this bifurcation, addressing the specific solubility challenges of long-chain lipophilic amines like HDA.

Safety Advisory (Critical)

Carbon Disulfide (


)  is a neurotoxin and an extreme fire hazard (Flash Point: -30°C; Autoignition: 90°C).
  • Engineering Controls: All reactions must be performed in a functioning fume hood.

  • Vessel Integrity:

    
     attacks rubber. Use Teflon (PTFE) or glass seals only.
    
  • Temperature Control:

    
     boils at 46°C. Exothermic addition of amine can cause rapid boiling and containment failure. Cool reaction vessels before addition.
    

Mechanistic Pathway & Logic

The reaction initiates with the nucleophilic attack of the HDA nitrogen on the electrophilic carbon of


. This forms a dithiocarbamic acid intermediate, which is unstable. The pathway is determined by the presence of a base and subsequent desulfurization agents.[1][2]

HDA_CS2_Reaction HDA Hexadecylamine (HDA) DTC_Acid Dithiocarbamic Acid (Unstable Intermediate) HDA->DTC_Acid + CS2 CS2 Carbon Disulfide (CS2) CS2->DTC_Acid DTC_Acid->HDA Reversible (-CS2) DTC_Salt Dithiocarbamate Salt (Ligand/Precursor) DTC_Acid->DTC_Salt + Base (NaOH/TEA) NCS Hexadecyl Isothiocyanate DTC_Salt->NCS + Desulfurization (TsCl or DCC) ZnS ZnS Nanocrystals (Quantum Dots) DTC_Salt->ZnS + Zn(II) & Heat (>200°C)

Figure 1: Reaction bifurcation. Pathway selection depends on basicity and desulfurization strategy.

Protocol A: Synthesis of Hexadecyl Isothiocyanate (NCS)

Application: Drug conjugation linkers, thiourea synthesis. Mechanism: In situ formation of DTC followed by Tosyl Chloride (TsCl) mediated desulfurization. This method avoids toxic heavy metals (


, 

) often used in older literature.
Reagents
  • Hexadecylamine (HDA): 10 mmol (2.41 g)

  • Carbon Disulfide (

    
    ): 30 mmol (1.8 mL) - Excess drives equilibrium
    
  • Triethylamine (TEA): 30 mmol (4.2 mL)

  • p-Toluenesulfonyl chloride (TsCl): 10 mmol (1.90 g)

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology
  • Solubilization: In a 100 mL round-bottom flask, dissolve HDA (2.41 g) in 30 mL THF. HDA is waxy; mild warming (30°C) may be required to fully dissolve it, but cool to 0°C before proceeding.

  • DTC Formation: Add TEA (4.2 mL) to the cooled solution. Dropwise, add

    
     (1.8 mL) over 10 minutes.
    
    • Observation: Solution typically turns yellow. Stir at 0°C for 30 mins, then room temperature (RT) for 1 hour.

  • Desulfurization: Cool the mixture back to 0°C. Add TsCl (1.90 g) dissolved in 10 mL THF dropwise.

    • Chemistry: TsCl activates the sulfur, creating a leaving group that eliminates to form the isothiocyanate (

      
      ) and elemental sulfur/salts.
      
  • Completion: Stir for 2-3 hours at RT. Monitor via TLC (Hexane/EtOAc) or IR (Look for strong NCS peak at ~2100 cm⁻¹).

  • Workup: Add 50 mL water. Extract with DCM (3 x 30 mL). Wash organics with 1M HCl (to remove TEA), then Brine. Dry over

    
    .
    
  • Purification: Flash chromatography (100% Hexanes

    
     5% EtOAc/Hexanes). HDA is polar; the NCS product is non-polar and elutes early.
    

Protocol B: Synthesis of Zinc Dithiocarbamate (Zn-DTC) Precursor

Application: Single Source Precursor (SSP) for ZnS shelling of Quantum Dots. Mechanism: Double replacement reaction to form a stable monomeric complex.

Reagents
  • Hexadecylamine: 10 mmol

  • 
    : 10 mmol
    
  • NaOH: 10 mmol (dissolved in minimal water)

  • 
     or 
    
    
    
    : 5 mmol (0.5 equiv)
  • Solvent: Methanol

Step-by-Step Methodology
  • Ligand Formation: Dissolve HDA in warm Methanol (40°C). Cool to RT. Add the NaOH solution.[3][4]

  • Insertion: Add

    
     dropwise.[4][5] A white/pale-yellow precipitate (Sodium Hexadecyldithiocarbamate) may form. Stir for 30 mins.
    
  • Metallation: Add the Zinc salt (dissolved in Methanol) slowly.

    • Stoichiometry Note: Zinc binds two DTC ligands (

      
      ).
      
  • Isolation: A thick white precipitate forms immediately. Stir for 1 hour.

  • Filtration: Filter the solid, wash extensively with water (to remove NaCl) and cold methanol. Vacuum dry.

  • Usage: This powder can be dissolved in hot octadecene (ODE) or HDA and heated to >250°C to decompose into high-quality ZnS nanocrystals.

Critical Parameter Optimization

ParameterConditionScientific Rationale
Solvent Choice THF or TolueneHDA has a long alkyl chain (

). Water/Ethanol mixtures often cause HDA to crash out before reacting. THF solubilizes both the lipophilic tail and the polar intermediate.
Temperature 0°C (Initial)Essential to prevent

boil-off (bp 46°C) during the exothermic amine addition.
Stoichiometry

Excess (3 equiv)
The formation of DTC is an equilibrium. Excess

pushes the reaction forward (Le Chatelier's principle).
pH Control Basic (TEA/NaOH)The dithiocarbamic acid (

) is unstable. Deprotonation to the anion (

) stabilizes the molecule.

References

  • Wong, R., & Dolman, S. J. (2007).[6] Isothiocyanate Synthesis using Tosyl Chloride. The Journal of Organic Chemistry, 72(10), 3969–3971.

  • Sigma-Aldrich. (n.d.). Methods of Synthesizing Monodisperse Colloidal Quantum Dots. Technical Application Notes.

  • Hogarth, G. (2005). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini-Reviews in Medicinal Chemistry, 5(6), 563-590.

  • Organic Chemistry Portal. (2023). Synthesis of Isothiocyanates.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 1,3-Dihexadecylthiourea in polymeric membranes

Welcome to the Technical Support Center. Subject: Optimization of 1,3-Dihexadecylthiourea Solubility in Polymeric Membranes (PVC/PU).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Optimization of 1,3-Dihexadecylthiourea Solubility in Polymeric Membranes (PVC/PU). Ticket Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

The Core Challenge: Why does DHTU crystallize?

Before fixing the issue, you must understand the thermodynamic conflict occurring in your membrane. 1,3-Dihexadecylthiourea (DHTU) presents a "Jekyll and Hyde" molecular profile:

  • The "Hyde" (Thiourea Core): The central thiourea group (

    
    ) is polar and possesses strong hydrogen-bond donor/acceptor sites. These sites have a high affinity for self-association, leading to the formation of intermolecular hydrogen-bonded aggregates (dimers or ribbons). This is the primary driver of crystallization  and blooming .
    
  • The "Jekyll" (Hexadecyl Tails): The two C16 alkyl chains are extremely lipophilic. While they provide excellent retention in the membrane (preventing leaching), they also increase the Van der Waals forces, promoting ordered packing (solidification) if the plasticizer environment is not sufficiently chaotic.

The Failure Mode: When the solvent (e.g., THF) evaporates, the entropy of the system drops. If the interaction between the plasticizer and the DHTU is weaker than the DHTU-DHTU interaction, the molecule will eject itself from the polymer matrix, resulting in surface blooming (white haze) or micro-crystals (signal noise).

Formulation & Solvent Selection (The "Prep" Phase)

Q: My DHTU won't dissolve completely in THF. What should I do?

A: Use the "Hot-Start" Co-Solvent Method. Standard THF (Tetrahydrofuran) often fails to break the thiourea hydrogen networks at room temperature. You need to leverage entropy (heat) and polarity matching.

The Protocol:

  • Primary Dissolution: Dissolve the DHTU in a small volume of Cyclohexanone (approx. 10% of your total solvent volume). Cyclohexanone has a higher boiling point (155°C) and better solvates polar cores than THF.

  • Thermal Activation: Gently heat this vial to 40–50°C until the solution is perfectly clear.

  • PVC Integration: Dissolve your PVC and Plasticizer in THF separately.

  • The Merge: Add the hot DHTU/Cyclohexanone concentrate to the PVC/THF solution while stirring rapidly.

Q: Which plasticizer should I use? DOS or o-NPOE?

A: It depends on your failure mode, but o-NPOE is generally safer for solubility.

PlasticizerChemical NatureSolubility Verdict
Bis(2-ethylhexyl) sebacate (DOS) Highly Lipophilic, Low Dielectric Constant (

)
Risk: High. DOS interacts well with the C16 tails but poorly with the thiourea core. DHTU may crystallize over time.
o-Nitrophenyloctyl ether (o-NPOE) Polar, High Dielectric Constant (

)
Recommended. The polar nitro-group interacts with the thiourea core, disrupting self-aggregation.
Dibutyl phthalate (DBP) Intermediate PolarityModerate. Good solubility, but higher leaching risk than DOS/NPOE due to lower molecular weight.

Expert Tip: If your application (e.g., Ion-Selective Electrodes) requires DOS for selectivity reasons, you must use a lipophilic ionic additive (see below) to stabilize the dispersion.

Matrix Engineering (The "Environment" Phase)

Q: The membrane is clear when wet, but turns cloudy upon drying. Why?

A: This is "Phase Separation" due to solvent evaporation kinetics. As THF evaporates, the concentration of PVC and DHTU rises. If the evaporation is too fast, the membrane skin hardens, trapping solvent pockets that eventually precipitate the DHTU.

Corrective Actions:

  • Lipophilic Additives: Add Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) or Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) at 50–60 mol% relative to the DHTU.

    • Mechanism:[1] The bulky, anionic borate associates with the thiourea, creating electrostatic repulsion between DHTU molecules and preventing them from stacking into crystals.

  • Plasticizer Ratio: Ensure your Plasticizer:PVC ratio is at least 2:1 (wt/wt) . A 1:1 ratio is too rigid for long-chain thioureas, forcing them out of the matrix.

Troubleshooting Workflow

The following diagram illustrates the decision logic for diagnosing solubility issues.

G Start Issue: DHTU Precipitation SolventCheck Does it dissolve in casting solvent? Start->SolventCheck Heat Action: Apply 50°C Heat + Cyclohexanone SolventCheck->Heat No (Cloudy Solution) DryCheck Does it bloom after drying? SolventCheck->DryCheck Yes (Clear Solution) Heat->DryCheck PlasticizerCheck Current Plasticizer? DryCheck->PlasticizerCheck Yes (White Haze) CureRate Action: Slow evaporation (Petri dish cover) DryCheck->CureRate Yes (Spotty Crystals) SwitchNPOE Action: Switch to o-NPOE PlasticizerCheck->SwitchNPOE Using DOS/Non-polar AddBorate Action: Add KTpClPB (50 mol%) PlasticizerCheck->AddBorate Already using NPOE

Caption: Decision tree for diagnosing and resolving DHTU solubility failures in polymeric membranes.

Standardized Protocol: The "High-Stability" Cast

Use this protocol to generate self-validating membranes.

Materials:

  • A: 1,3-Dihexadecylthiourea (1.0 wt%)

  • B: Potassium tetrakis(4-chlorophenyl)borate (0.5 wt%)

  • C: High Molecular Weight PVC (33 wt%)

  • D: o-NPOE (65.5 wt%)

  • Solvent: THF (freshly distilled) + Cyclohexanone.

Step-by-Step:

  • Pre-Solubilization: Weigh A and B into a glass vial. Add 0.5 mL Cyclohexanone. Heat to 50°C and vortex until crystal clear. Why? This ensures the ionophore and additive form their ion-pair complex before being diluted by the polymer.

  • Polymer Dissolution: In a separate flask, dissolve C and D in 5 mL THF. Stir for 2 hours.

  • Combination: Pour the hot Pre-Solubilization mix into the Polymer solution. Rinse the vial with 1 mL THF and add to the flask. Stir for 30 minutes.

  • Casting: Pour into a glass ring fixed on a glass plate.

  • Controlled Cure: Cover the ring with a filter paper or a raised petri dish to slow evaporation. Allow to cure for 24 hours. Do not use airflow/fume hood draft directly on the membrane.

References

  • Bühlmann, P., Pretsch, E., & Bakker, E. (1998). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors. Chemical Reviews, 98(4), 1593–1688.

  • Zainol Jamil, N. W., et al. (2018).[2] Plasticizer for Liquid Polymeric Membrane of Ion Selective Electrode Based on Thiazole Derivatives as Ionophore.[3] International Journal of Current Science, Engineering & Technology.[2] 2

  • Grause, G. (2017).[4] Solubility parameters for determining optimal solvents for separating PVC from PVC-coated PET fibers. ResearchGate.[4][5] 4

  • Nishizawa, S., et al. (1998). Application of a bis-thiourea ionophore for an anion selective electrode with a remarkable sulfate selectivity.[6] Experts at Minnesota. 6

Sources

Optimization

Preventing electrode drift in 1,3-Dihexadecylthiourea based ISEs

A Guide to Understanding and Preventing Electrode Drift Welcome to the dedicated support guide for researchers and drug development professionals utilizing 1,3-Dihexadecylthiourea based Ion-Selective Electrodes (ISEs). T...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Preventing Electrode Drift

Welcome to the dedicated support guide for researchers and drug development professionals utilizing 1,3-Dihexadecylthiourea based Ion-Selective Electrodes (ISEs). This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical challenge of electrode drift. Our goal is to empower you with the scientific understanding and practical protocols needed to achieve stable, reproducible, and accurate measurements.

Understanding the Root Causes of Electrode Drift

Electrode drift, characterized by a slow, unidirectional change in the baseline potential over time, is a common frustration in potentiometric measurements. In ISEs based on 1,3-Dihexadecylthiourea, this instability can typically be traced back to several key mechanisms within the sensor's membrane phase. Understanding these root causes is the first step toward effective prevention and troubleshooting.

The stability of an ISE is fundamentally dependent on maintaining a consistent and well-defined equilibrium at the interface between the sample and the PVC membrane. Any process that disrupts this equilibrium will manifest as drift.

Key Mechanisms of Electrode Drift:

  • Ionophore Leaching: The active sensing component, 1,3-Dihexadecylthiourea, is physically entrapped within the PVC matrix. Over time, especially when continuously exposed to aqueous samples, a small amount of the ionophore can leach from the membrane into the solution. This gradual loss of the active component alters the membrane's response characteristics, leading to a slow drift in potential.

  • Plasticizer and Additive Leaching: Similar to the ionophore, the plasticizer (e.g., o-NPOE) and any ionic additives (e.g., KTpClPB) can also leach out of the membrane. The plasticizer is crucial for maintaining the membrane's liquid-like properties and ensuring ion mobility, while ionic additives help to reduce membrane resistance and stabilize the potential. Their loss compromises the structural and electrochemical integrity of the membrane.

  • Water Uptake and Hydration: The PVC membrane is not entirely impermeable to water. Over time, water molecules can penetrate the membrane, causing it to swell and altering the dielectric constant of the organic phase. This process changes the distribution of ions within the membrane and can lead to significant potential drift, particularly in the initial hours after the electrode is first conditioned.

  • Contamination and Biofouling: The surface of the ISE membrane can become contaminated with proteins, lipids, or other organic molecules from the sample matrix. This fouling can block the active sites of the ionophore, leading to a sluggish response and a drifting signal.

The following diagram illustrates the primary pathways that contribute to signal instability in a 1,3-Dihexadecylthiourea based ISE.

cluster_sample Aqueous Sample Ionophore 1,3-Dihexadecylthiourea Leaching Component Leaching Ionophore->Leaching Plasticizer Plasticizer (e.g., o-NPOE) Plasticizer->Leaching Additive Ionic Additive (e.g., KTpClPB) Additive->Leaching SampleMatrix Sample Matrix (Analytes, Contaminants) Hydration Water Uptake SampleMatrix->Hydration H₂O Fouling Surface Fouling SampleMatrix->Fouling Contaminants Drift1 Signal Drift Leaching->Drift1 Drift2 Signal Drift Hydration->Drift2 Drift3 Signal Drift Fouling->Drift3

Caption: Primary mechanisms contributing to electrode drift.

Troubleshooting Guide

This section addresses specific issues you may encounter. Each question details the potential causes and provides a step-by-step protocol for resolution.

Question 1: My new electrode shows significant drift (>1 mV/min) right after fabrication. What's wrong?

Answer: This is a common issue related to the initial conditioning and hydration of the membrane. A freshly cast membrane is not in equilibrium with an aqueous environment. The initial drift is caused by water uptake and the establishment of the phase boundary potential.

Troubleshooting Steps:

  • Verify Membrane Composition: First, ensure your membrane composition is within the optimal range. Deviations can lead to poor performance.

ComponentTypical Weight %Purpose
PVC (High Molecular Weight)~33%Provides structural support for the membrane.
Plasticizer (e.g., o-NPOE)~65-66%Solvates the ionophore and ensures ion mobility.
1,3-Dihexadecylthiourea~1%The active ionophore that complexes with the analyte.
Ionic Additive (e.g., KTpClPB)~0.5%Reduces membrane resistance and minimizes anion interference.
  • Implement a Proper Conditioning Protocol: The electrode must be properly conditioned to achieve a stable potential.

    • Objective: To allow the membrane to become fully hydrated and to establish a stable equilibrium at the membrane-solution interface.

    • Protocol:

      • Prepare a 10⁻³ M solution of the primary ion of interest (the ion the electrode is designed to detect).

      • Immerse the sensing tip of the newly fabricated ISE in this solution.

      • Allow the electrode to soak for a minimum of 12-24 hours. Soaking for a longer duration is often beneficial for achieving higher stability.

      • After conditioning, rinse the electrode with deionized water and place it in a fresh solution of the primary ion. Monitor the potential; it should stabilize to a drift of < 0.2 mV/min before you begin calibration.

Question 2: My electrode was working well, but now it's started to drift and the slope of my calibration curve has decreased. Why?

Answer: This behavior is a classic sign of ionophore or plasticizer leaching from the membrane, or potential surface contamination. A decrease in the calibration slope (sensitivity) indicates that the membrane's ability to selectively bind to the target ion has been compromised.

Troubleshooting Workflow:

The following workflow can help you diagnose and resolve this issue.

Start Symptom: Drift increases & Slope decreases Q1 Was the electrode stored improperly (e.g., dry or in DI water)? Start->Q1 A1_Yes Recondition Electrode Q1->A1_Yes Yes A1_No Inspect Membrane Surface Q1->A1_No No End Issue Resolved? A1_Yes->End Q2 Is the surface discolored, oily, or fouled? A1_No->Q2 A2_Yes Perform Surface Cleaning Protocol Q2->A2_Yes Yes A2_No Suspect Component Leaching Q2->A2_No No A2_Yes->End Recast Recast the Membrane A2_No->Recast Contact Contact Support End->Contact No Recast->End

Caption: Troubleshooting workflow for an aging electrode.

Surface Cleaning Protocol:

  • Objective: To remove organic contaminants from the membrane surface without damaging the PVC matrix.

  • Procedure:

    • Gently rinse the electrode tip with deionized water.

    • Hold the electrode with the tip pointing upwards and carefully polish the membrane surface for 15-20 seconds with a clean, lint-free lens paper. This can dislodge surface debris.

    • For more stubborn fouling, you can sonicate the electrode tip in a 0.1% solution of a non-ionic surfactant (e.g., Triton X-100) for 1-2 minutes.

    • Thoroughly rinse the electrode with deionized water to remove all traces of the surfactant.

    • Recondition the electrode for at least 2-4 hours in a 10⁻³ M solution of the primary ion before re-calibrating.

Frequently Asked Questions (FAQs)

Q: How should I store my 1,3-Dihexadecylthiourea based ISE between measurements?

A: Proper storage is crucial for extending the electrode's lifespan. Never store the electrode dry or in deionized water, as this will promote leaching of internal components. The best practice is to store the electrode with its tip immersed in a dilute solution (e.g., 10⁻⁴ M) of the primary analyte. This keeps the membrane surface hydrated and in equilibrium, minimizing drift when you next use it.

Q: Can I use these electrodes in samples with high concentrations of interfering ions?

A: While 1,3-Dihexadecylthiourea provides good selectivity for certain ions, high concentrations of interfering ions can still be a problem. Before starting your experiment, it is highly recommended to determine the selectivity coefficients for your specific electrode against common interfering ions expected in your samples. If interference is significant, sample pretreatment to remove the interfering ion may be necessary.

Q: The response time of my electrode has become very slow. What is the cause?

A: A slow response time is almost always caused by an issue at the membrane surface. The most common causes are:

  • Surface Fouling: As described in the troubleshooting guide, contaminants are blocking the ion-exchange sites. A surface cleaning is required.

  • Leaching: Significant leaching of the plasticizer can make the membrane more rigid, slowing down ion mobility. In this case, the membrane may be at the end of its life and will need to be recast.

References

  • Bakker, E., Bühlmann, P., & Pretsch, E. (1997). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics. Chemical Reviews, 97(8), 3083-3132. [Link]

  • Michalska, A. (2005). Leaching of ion-selective membrane components and its impact on the electrode performance. Journal of the Brazilian Chemical Society, 16(3B), 561-571. [Link]

  • Zareh, M. M., Ghourab, M. M., & El-Naby, E. H. A. (2004). A new mercury(II) selective membrane electrode based on 1,3-di(p-tolyl)thiourea and its use for the determination of mercury in dental amalgam. Talanta, 64(2), 333-338. [Link]

  • Fibbioli, M., Berger, M., Schmidtchen, F. P., & Pretsch, E. (2000). The membrane potential of ion-selective electrodes with water-soluble components. Analytical Chemistry, 72(22), 5491-5496. [Link]

  • Umezawa, Y., Bühlmann, P., Umezawa, K., Tohda, K., & Amemiya, S. (2000). Potentiometric selectivity coefficients of ion-selective electrodes. Part I. Inorganic cations (Technical Report). Pure and Applied Chemistry, 72(10), 1851-2082. [Link]

Troubleshooting

Technical Support Center: Enhancing Detection Limits of Thiourea-Based Lead Sensors

Welcome to the technical support center for thiourea-based lead (Pb²⁺) sensors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their expe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiourea-based lead (Pb²⁺) sensors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental setups for enhanced sensitivity and selectivity. We will move beyond simple procedural steps to explain the underlying principles, ensuring you can adapt and innovate within your own research context.

Section 1: Understanding the Core Mechanism

Thiourea and its derivatives are versatile ligands for heavy metal detection due to the presence of sulfur and nitrogen atoms, which act as effective coordination sites for Pb²⁺ ions.[1][2] This binding event is the foundation of the sensor's response and can be transduced into a measurable signal through two primary modalities:

  • Colorimetric Sensing: The coordination of Pb²⁺ with the thiourea moiety alters the electronic properties of the chemosensor, leading to a change in its absorption spectrum, which is observable as a visible color change.[1][3]

  • Electrochemical Sensing: The thiourea derivative is immobilized on an electrode surface. The binding of Pb²⁺ ions at the electrode interface alters electrochemical properties like charge transfer resistance or redox potential, which can be measured using techniques like differential pulse voltammetry (DPV) or square wave anodic stripping voltammetry (SWASV).[4][5]

The fundamental interaction is a Lewis acid-base reaction where the Pb²⁺ ion (Lewis acid) accepts electrons from the sulfur and nitrogen atoms (Lewis bases) of the thiourea group.

G cluster_0 Sensing Mechanism cluster_1 Signal Transduction Thiourea Thiourea Ligand (-C=S, -NH groups) Complex Thiourea-Pb²⁺ Complex Thiourea->Complex Coordination/ Chelation Pb2 Lead Ion (Pb²⁺) Pb2->Complex Signal Measurable Signal Complex->Signal Transduction Colorimetric Color Change (UV-Vis Spectroscopy) Signal->Colorimetric Electrochemical Electrochemical Change (Voltammetry, EIS) Signal->Electrochemical G Start Low Sensitivity Observed Check_pH Is pH Optimal? Start->Check_pH Check_Conc Are Sensor/Reagent Concentrations Correct? Check_pH->Check_Conc Yes Optimize_pH Perform pH Optimization Assay Check_pH->Optimize_pH No Check_Matrix Is the Sample Matrix Complex? Check_Conc->Check_Matrix Yes Titrate_Sensor Titrate Sensor vs. Pb²⁺ (Find Optimal Ratio) Check_Conc->Titrate_Sensor No Sample_Prep Implement Sample Digestion/Cleanup Check_Matrix->Sample_Prep Yes Success Sensitivity Improved Check_Matrix->Success No Optimize_pH->Check_Conc Titrate_Sensor->Check_Matrix Sample_Prep->Success G cluster_workflow Sensor Optimization Workflow Start Start: Prepare Dilute Sensor Solution Measure_Baseline Record Baseline Spectrum (Absorbance) Start->Measure_Baseline Add_Pb Add Aliquot of Pb²⁺ Standard Measure_Baseline->Add_Pb Mix_Equilibrate Mix and Equilibrate (e.g., 2 min) Add_Pb->Mix_Equilibrate Measure_Spectrum Record New Spectrum Mix_Equilibrate->Measure_Spectrum Check_Saturation Has the signal plateaued? Measure_Spectrum->Check_Saturation Check_Saturation->Add_Pb No Plot_Data Plot ΔAbsorbance vs. [Pb²⁺] Check_Saturation->Plot_Data Yes End End: Determine Dynamic Range Plot_Data->End

Sources

Optimization

Technical Support Center: Purification Protocols for Hexadecylamine (HDA) Removal

Topic: Purification techniques for removing unreacted hexadecylamine (HDA) from nanoparticle syntheses. Ticket ID: HDA-PUR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Executive Summary Hexadecyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for removing unreacted hexadecylamine (HDA) from nanoparticle syntheses. Ticket ID: HDA-PUR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Hexadecylamine (HDA) is a ubiquitous capping agent in the synthesis of quantum dots (QDs), gold nanoparticles, and magnetic nanocrystals. While it provides essential colloidal stability, unreacted HDA forms a waxy, insulating bilayer that interferes with catalytic activity, charge transport, and bioconjugation.

This guide moves beyond basic "wash and spin" instructions. It addresses the thermodynamic equilibrium between bound and free ligands and provides protocols to break this equilibrium without destroying your colloidal system.

Module 1: The Solubility Paradox (Precipitation)

Standard "solvent/anti-solvent" methods often fail because HDA has solubility characteristics similar to the nanoparticles it caps. This protocol optimizes the polarity gradient.

The Protocol

Objective: Exploit the critical flocculation point (CFP) to precipitate nanoparticles while keeping HDA dissolved.

StepActionTechnical Rationale
1 Concentrate crude mixture to ~50 mg/mL in Chloroform (or Hexane).High concentration forces HDA into the bulk solvent, preventing re-adsorption during the crash phase.
2 Add Methanol dropwise under vigorous stirring until turbidity persists.Methanol acts as the anti-solvent. Adding it slowly prevents local high-concentration pockets that trap free HDA in the precipitate.
3 Add a 10% excess of Methanol.Pushes the system just past the CFP.
4 Centrifuge at 8,000 RCF for 10 mins.High G-force is required to pellet the now-destabilized particles.
5 Decant supernatant immediately.Critical: HDA is in the supernatant. If left to sit, the equilibrium shifts, and HDA re-adsorbs.
6 Redisperse in fresh Chloroform.Resets the equilibrium for the next cycle.
Why It Fails (The "Sticky Layer" Issue)

Users often report a "sticky" pellet. This is HDA crystallizing alongside the nanoparticles.

  • Fix: Warm the centrifugation tube to 40°C before spinning. HDA is a wax (melting point ~43-46°C); keeping it molten ensures it stays in the supernatant.

Module 2: Chemical Modification (The Acidic Wash)

When physical separation fails, use chemistry. HDA is a base. Protonating it turns it into an ammonium salt, drastically altering its solubility profile.

The Mechanism


By converting HDA to hexadecylammonium acetate, we make it soluble in methanol but insoluble in hexane. The hydrophobic nanoparticles remain in the hexane phase (or precipitate cleanly), while the salt washes away.

The Protocol
  • Dissolve crude sample in Hexane (non-polar phase).

  • Prepare a wash solution: Glacial Acetic Acid in Methanol (1:10 v/v).

  • Add the acidic methanol to the hexane solution (Ratio 1:1).

  • Vortex vigorously for 2 minutes. You are creating a transient emulsion to allow proton transfer at the interface.

  • Centrifuge to separate phases.

    • Scenario A (Phase Separation): Discard the top (Methanol/Acid) layer containing the HDA salt.

    • Scenario B (Precipitation): If NPs crash out, pellet them, discard supernatant, and wash the pellet with pure methanol to remove residual acid.

WARNING: Excessive acidification can strip bound ligands, causing irreversible aggregation (see FAQ).

Module 3: Chromatographic Precision (GPC)

For applications requiring >99% purity (e.g., electronic devices), precipitation is insufficient. Gel Permeation Chromatography (GPC) separates based on Hydrodynamic Volume.[1]

Workflow Logic

Unlike precipitation, GPC does not require crashing the particles out of solution, preserving their colloidal stability.

GPC_Workflow Input Crude Mixture (NPs + Free HDA) Column Bio-Beads S-X1 Column (Porous Styrene Divinylbenzene) Input->Column Inject in Toluene Separation Size Exclusion Process Column->Separation Elution1 Fraction 1 (Void Vol) Purified Nanoparticles Separation->Elution1 Large hydrodynamic volume elutes first Elution2 Fraction 2 Free HDA (Trapped in Pores) Separation->Elution2 Small molecules elute later

Figure 1: GPC separates the bulky nanoparticles from the small HDA molecules. The HDA enters the pores of the beads and is retarded, while NPs pass through the void volume.

Troubleshooting & FAQs

Q1: I see a triplet at 2.67 ppm in my NMR. Is my sample pure?

No.

  • Diagnosis: The triplet at

    
     2.6–2.7 ppm corresponds to the 
    
    
    
    -methylene protons (
    
    
    ) of free hexadecylamine.
  • Bound vs. Free: When HDA is bound to a metal surface, this peak typically broadens significantly or shifts due to the rigid chemical environment. A sharp triplet indicates unreacted HDA is still present in the solution.

  • Action: Perform one cycle of the Acidic Wash (Module 2) and re-run NMR.

Q2: My nanoparticles won't redisperse after the third wash.

Issue: Ligand Stripping.

  • Explanation: You have shifted the equilibrium too far. By removing all free HDA, the bound HDA desorbs to satisfy the equilibrium constant (

    
    ), leaving the nanoparticle surface bare. Bare surfaces attract each other (Van der Waals forces) and aggregate permanently.
    
  • Solution:

    • Add a small amount of fresh HDA (or a tighter-binding ligand like Oleic Acid) to the solvent.

    • Sonicate at 40°C.

    • If this fails, the aggregation is likely irreversible.

Q3: Can I use dialysis instead of centrifugation?

Yes, but with caveats.

  • Pros: Gentler; less likely to cause aggregation.[2]

  • Cons: HDA is large and waxy. It diffuses slowly through standard membranes.

  • Modification: Use a solvent-resistant dialysis membrane (regenerated cellulose) and dialyze against Chloroform (not water). Change the solvent frequently to maintain the concentration gradient.

References

  • Wei, H., et al. (2016). "Gel permeation chromatography as a multifunctional processor for nanocrystal purification and on-column ligand exchange chemistry."[3] Chemical Science.

  • Aldana, J., et al. (2001). "Photochemical Instability of CdSe Nanocrystals Coated by Hydrophilic Thiols." Journal of the American Chemical Society. (Discusses ligand equilibrium dynamics).

  • Sperling, R. A., & Parak, W. J. (2010). "Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles." Philosophical Transactions of the Royal Society A.

  • Hassinen, A., et al. (2012). "Short-Chain Alcohols and the Solubility of Oleate-Capped Nanocrystals." Journal of Physical Chemistry C. (Relevant for solvent/anti-solvent selection).

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: 1H NMR Analysis of 1,3-Dihexadecylthiourea

Executive Summary & Core Directive 1,3-Dihexadecylthiourea (DHTU) is a symmetric, lipophilic thiourea derivative widely utilized as a corrosion inhibitor, ionophore in potentiometric sensors, and a surfactant intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1,3-Dihexadecylthiourea (DHTU) is a symmetric, lipophilic thiourea derivative widely utilized as a corrosion inhibitor, ionophore in potentiometric sensors, and a surfactant intermediate. Its analysis via Proton Nuclear Magnetic Resonance (


H NMR) presents unique challenges due to the competing physical properties of its polar thiourea core and its two massive hydrophobic C16 alkyl chains.

This guide moves beyond standard spectral listings. It provides a comparative performance analysis of DHTU characterization against its urea analog and across different solvent systems. The goal is to equip you with a self-validating protocol that ensures spectral fidelity, proper solubility, and accurate integration.

Structural Overview & Signal Logic

Before analyzing the spectrum, we must map the molecular symmetry to the expected signals. DHTU is symmetric; chemically equivalent protons on both hexadecyl chains will resonate at identical frequencies, effectively doubling the integration values.

Molecular Structure & Proton Assignment

Formula:


Symmetry: 

(averaged in solution)

G Core Thiourea Core (C=S) NH NH Protons (Exchangeable) Core->NH Adjacent Alpha α-CH2 (Deshielded) NH->Alpha 3-bond coupling (VICINAL) Beta β-CH2 (Semi-shielded) Alpha->Beta Conn. Bulk Bulk (CH2)13 (Shielded) Beta->Bulk Chain Term Terminal CH3 (Most Shielded) Bulk->Term End

Figure 1: Connectivity map illustrating the shielding gradient from the deshielding thiourea core to the shielded terminal methyl groups.

Experimental Protocol: The Self-Validating Workflow

The primary failure mode in DHTU analysis is aggregation-induced broadening . The long alkyl chains promote micelle-like stacking in polar solvents, while the thiourea core can dimerize via hydrogen bonding in non-polar solvents.

Step 1: Solvent Selection Strategy

Do not default to


 without considering the specific analytical goal.
Solvent SystemSolubility (RT)NH Peak DefinitionApplication
CDCl

(Chloroform-d)
Excellent Broad/Weak (5.5-6.0 ppm)Routine purity check; Alkyl chain integration.
DMSO-d

Poor (Requires Heat)Sharp/Downfield (7.5-8.0 ppm)Confirming thiourea core; H-bonding studies.
Toluene-d

Good VariableHigh-temperature dynamic NMR (barrier rotation).
Step 2: Sample Preparation (Standard Protocol)
  • Mass: Weigh 10–15 mg of DHTU.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) + 0.03% TMS.
    
  • Homogenization: Sonicate for 60 seconds. Note: If the solution remains cloudy, filtration will remove the sample, not just impurities. Use a heat gun gently to clear the solution.

  • Acquisition:

    • Scans: 16 (minimum) to 64.

    • Relaxation Delay (D1): Set to 5 seconds . Reason: The terminal methyl protons have long T1 relaxation times. Short D1 results in under-integration of the CH3 signal.

Spectral Analysis: 1,3-Dihexadecylthiourea vs. Alternatives

This section objectively compares the DHTU spectrum against its urea analog (1,3-Dihexadecylurea) and across solvents to highlight diagnostic differences.

A. The Master Spectrum (in CDCl )
Region (ppm)MultiplicityIntegrationAssignmentDiagnostic Note
0.88 Triplet (

)
6H-CH

Terminal methyls. Used as the internal integration standard (Set to 6.00).
1.26 Broad Singlet (

)
~52HBulk -CH

-
The "Fatty Acid Hump". Overlaps multiple methylenes.[1][2]
1.55 - 1.65 Quintet (

)
4H

-CH

Methylene beta to Nitrogen. Often partially merged with bulk.
3.40 - 3.60 Broad Quartet4H

-CH

CRITICAL PEAK. Adjacent to Nitrogen. Broadened by quadrupole relaxation of

N and restricted rotation.
5.50 - 6.00 Broad Singlet2H-NH- Highly variable. Width depends on concentration and water content.
B. Comparative Analysis 1: The "Core" Effect (Thiourea vs. Urea)

Researchers often confuse urea and thiourea derivatives. The C=S vs. C=O substitution drives distinct spectral shifts.

  • Hypothesis: Oxygen is more electronegative than Sulfur, so Urea

    
    -protons should be more deshielded?
    
  • Reality: The Thiourea NH and

    
    -protons often appear downfield (higher ppm) or show distinct broadening compared to Ureas due to the strong anisotropy of the C=S bond and the higher acidity of the thioamide proton.
    
Feature1,3-Dihexadecylthiourea 1,3-Dihexadecylurea Analysis

-CH

Shift
~3.4 - 3.6 ppm ~3.1 - 3.2 ppm The thiourea

-CH

is significantly deshielded (+0.3 ppm shift).
NH Signal Broad, ~5.8 ppmSharper, ~4.5 - 5.0 ppmUrea NH is typically more shielded and exchanges slower in CDCl

.
C=X (

C NMR)
~180 ppm (C=S)~158 ppm (C=O)Definitive confirmation if

H is ambiguous.
C. Comparative Analysis 2: Solvent Performance (CDCl vs. DMSO-d )

Experiment: A sample of DHTU was run in CDCl


 at 25°C and DMSO-d

at 60°C (due to solubility).
  • CDCl

    
     Results: 
    
    • Pros: Perfect solubility of the C16 chains. Sharp resolution of the triplet at 0.88 ppm.

    • Cons: The NH peak is a broad lump.[3] The

      
      -CH
      
      
      
      signal is broadened.
  • DMSO-d

    
     Results: 
    
    • Pros:NH peak becomes a sharp triplet/singlet at ~7.5 ppm. This confirms the presence of the symmetrical thiourea protons.

    • Cons: Strong water peak (3.3 ppm) often obscures the

      
      -CH
      
      
      
      signal. Solubility is precarious; cooling the tube precipitates the sample, ruining the shim.

Troubleshooting & Impurity Profiling

When synthesizing DHTU (typically via Hexadecylamine +


), specific impurities are common.

Impurities Sample Impure DHTU Spectrum Impurity1 Impurity: Hexadecylamine (Starting Material) Sample->Impurity1 Impurity2 Impurity: Isothiocyanate (Intermediate) Sample->Impurity2 Impurity3 Artifact: Water/Solvent Sample->Impurity3 Sig1 Triplet @ 2.68 ppm (alpha-CH2 of amine) Impurity1->Sig1 Sig2 Triplet @ 3.50 ppm (alpha-CH2 of -NCS) Impurity2->Sig2 Sig3 Singlet @ 1.56 ppm (Water in CDCl3) Impurity3->Sig3

Figure 2: Flowchart for identifying common synthesis byproducts.

  • Hexadecylamine: Look for a triplet at ~2.7 ppm . In DHTU, the

    
    -CH
    
    
    
    is at 3.4+ ppm. If you see a peak at 2.7, your reaction is incomplete.
  • Hexadecyl Isothiocyanate: Look for a triplet at ~3.5 ppm . This overlaps dangerously with the product. Differentiation: The isothiocyanate lacks the NH signal entirely.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2][4] Chem.1997 , 62, 7512–7515.[2][4] Link

  • Fulmer, G. R.; et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organometallics2010 , 29, 2176–2179. Link

  • Alkan, C.; Tek, Y.; Kahraman, D. "Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage." Thermochimica Acta2011 , 519, 60–66. (Provides comparative fatty chain thiourea data). Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; Wiley: Hoboken, NJ, 2005. (Authoritative source for Thiourea vs Urea shift logic).

Sources

Comparative

Publish Comparison Guide: FTIR Validation of 1,3-Dihexadecylthiourea

This guide serves as an advanced technical validation protocol for 1,3-Dihexadecylthiourea (also known as N,N'-dihexadecylthiourea).[1] It is designed for analytical chemists and formulation scientists requiring rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical validation protocol for 1,3-Dihexadecylthiourea (also known as N,N'-dihexadecylthiourea).[1] It is designed for analytical chemists and formulation scientists requiring rigorous quality control (QC) standards.[1]

Unlike generic spectral lists, this guide focuses on differential validation —confirming the product's identity by explicitly ruling out critical impurities (isothiocyanates, amines) and structural analogs (ureas).

Product: 1,3-Dihexadecylthiourea (CAS: 15094-09-4) Application: Corrosion inhibition, ionophore synthesis, lipid-mimetic surfactants.[1] Validation Method: Fourier Transform Infrared Spectroscopy (FTIR) - ATR or KBr Pellet.[1]

Part 1: The Validation Strategy (Logic & Mechanism)

To validate 1,3-Dihexadecylthiourea, one must confirm the Thioamide core while simultaneously verifying the Long-chain Alkyl tails and proving the Absence of Oxygen (Urea analog).

The validation logic relies on three spectroscopic "Pillars of Truth":

  • The "Silent" Carbonyl Region: Unlike its urea counterpart, the thiourea spectrum must be void of strong absorption at 1630–1660 cm⁻¹.

  • The Thioamide Fingerprint: The C=S bond does not produce a single isolated peak like C=O. Instead, it couples with C-N bonds to form four distinct "Thioamide Bands" (I, II, III, IV).[1]

  • The Alkyl Integrity: The hexadecyl chains must show crystalline packing order, indicated by sharp CH₂ splitting patterns.

Mechanism of Action: Vibrational Coupling

In N,N'-disubstituted thioureas, the C=S stretch is not a pure mode.[2] It hybridizes with the C-N stretch and N-H deformation. Therefore, looking for a single "C=S peak" is a rookie error.[1] You must validate the Thioamide Band System (detailed in Part 3).

Part 2: Visualizing the Validation Logic

The following decision tree illustrates the step-by-step logic an analyst should follow when interpreting the spectrum.

FTIR_Validation_Logic Start Start Analysis Check_2100 Check 2100-2150 cm⁻¹ (Isothiocyanate Region) Start->Check_2100 Impurity_NCS FAIL: Isothiocyanate Precursor Present Check_2100->Impurity_NCS Strong Peak Check_1650 Check 1630-1660 cm⁻¹ (Amide I / Carbonyl Region) Check_2100->Check_1650 Clear Impurity_Urea FAIL: Urea Analog (Oxidation/Contamination) Check_1650->Impurity_Urea Strong Peak Check_3300 Check 3200-3400 cm⁻¹ (N-H Stretching) Check_1650->Check_3300 Weak/Absent Impurity_Amine FAIL: Primary Amine (Doublet Peak) Check_3300->Impurity_Amine Doublet (Primary) Check_Thio Check 1500-1550 cm⁻¹ (Thioamide Band II) Check_3300->Check_Thio Singlet (Secondary) Check_Alkyl Check 2850/2920 cm⁻¹ (Alkyl Chain Order) Check_Thio->Check_Alkyl Strong Band Present Pass PASS: Valid 1,3-Dihexadecylthiourea Check_Alkyl->Pass Sharp Peaks

Caption: Logical flow for validating 1,3-Dihexadecylthiourea purity against common synthetic byproducts.

Part 3: Comprehensive Characteristic Peaks

The following data compares the Target Molecule against its primary "False Positive" alternative, the Urea analog (1,3-Dihexadecylurea).

Table 1: Master Assignment & Comparison Table
Region (cm⁻¹)Vibrational ModeTarget: 1,3-Dihexadecylthiourea Alternative: 1,3-Dihexadecylurea Validation Note
3250 – 3350 ν(N-H) StretchMedium, Singlet. Broadened by H-bonding.[1]Medium, Singlet. Both are secondary amides; hard to distinguish here.[1]
2850 & 2920 ν(C-H) AlkylVery Strong, Sharp. (Sym/Asym CH₂).[1]Very Strong, Sharp. Confirms the hexadecyl chain integrity.
2100 – 2150 ν(N=C=S)ABSENT ABSENT Presence indicates unreacted Isothiocyanate precursor.
1630 – 1660 Amide I (C=O)ABSENT / Very Weak VERY STRONG CRITICAL CHECK: Presence of a strong peak here indicates oxidation to Urea.
1530 – 1560 Thioamide IIStrong. (Coupled C-N stretch + N-H bend).[1]Medium/Weak (Amide II).[1]The "Thioamide II" band is the primary identifier for the thiourea core.
1460 – 1470 δ(CH₂) ScissoringMedium/Strong. Medium/Strong. Standard alkyl chain confirmation.[1]
1300 – 1400 Thioamide I / IIIMedium. (Mixed C-N / C=S).[1]Weak. Complex region; look for multiple medium bands.
1100 – 1200 Thioamide IIIMedium. (C=S contribution high).[1]Absent/Different. Often attributed to C=S/C-N coupling.
720 – 730 ρ(CH₂) RockingMedium, Sharp. Medium, Sharp. Characteristic of long-chain alkanes (n > 4).[1]
700 – 710 C=S Stretch (Low)Weak/Medium. ABSENT Sometimes called Thioamide IV; specific to Sulfur.[1]
Detailed Spectral Interpretation
  • The "Thioamide II" Band (1530–1560 cm⁻¹): This is the most diagnostic positive signal. In secondary thioamides (R-NH-CS-NH-R), this band arises from the coupling of the N-H bending and the C-N stretching vibrations. It appears at a lower frequency than the Amide II band of ureas but is often more intense relative to the rest of the fingerprint region.

  • The "Amide I" Absence (1650 cm⁻¹): The carbonyl stretch in ureas is extremely potent due to the high polarity of the C=O bond. In thioureas, the C=S bond is less polar and less double-bond-like (more single bond character due to resonance).[1] Consequently, the spectrum should be empty in the 1650 cm⁻¹ region. Any peak here >5% transmittance drop suggests >1% Urea contamination.

  • Alkyl Chain Crystallinity (2920 vs 2850 cm⁻¹): For dihexadecyl chains, the position of the methylene stretches indicates packing.

    • Crystalline/Solid: 2918 cm⁻¹ (Asym) / 2848 cm⁻¹ (Sym).[1]

    • Disordered/Liquid: 2924 cm⁻¹ (Asym) / 2854 cm⁻¹ (Sym).[1]

    • Insight: A shift to higher wavenumbers indicates melting or impurities disrupting the lipid packing.

Part 4: Experimental Protocol (Self-Validating System)

This protocol ensures reproducibility and minimizes sampling artifacts (e.g., pressure-induced phase transitions).[1]

Method: Attenuated Total Reflectance (ATR) - Diamond Crystal.[1] Why ATR? Long alkyl chains are waxy. KBr pelleting can induce pressure melting, shifting the alkyl peaks and leading to false "disordered" readings.

Step-by-Step Workflow:

  • Blanking: Clean crystal with isopropanol. Collect background (32 scans).

  • Sample Loading: Place ~5 mg of 1,3-Dihexadecylthiourea solid on the crystal.

  • Contact Pressure: Apply moderate pressure.

    • Check: Monitor the peak at 2920 cm⁻¹.[3] If the peak shape distorts or shifts >2 cm⁻¹ immediately upon high pressure, the sample is stress-sensitive. Use minimal pressure required for contact.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 64 (to resolve weak Thioamide IV bands)

    • Range: 4000 – 600 cm⁻¹

  • Post-Run Cleaning: Clean immediately with Hexane (to dissolve the lipid tail) followed by Isopropanol.

Part 5: Contaminant Reference Guide

Use this quick-reference table to identify specific impurities if your validation fails.

ImpurityKey Marker PeakCause
Hexadecylamine Doublet at 3300-3400 cm⁻¹ (NH₂ stretch)Incomplete reaction; excess starting material.[1]
Hexadecyl Isothiocyanate Broad, intense peak at ~2100 cm⁻¹Stopped reaction intermediate; thermal degradation.
1,3-Dihexadecylurea Sharp, strong peak at ~1650 cm⁻¹Oxidation of product; hydrolysis of isothiocyanate.[1]
Solvent (Ethanol/IPA) Broad hump ~3400 cm⁻¹ (OH)Insufficient drying.[1]
References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for Thioamide I-IV band assignments). [1]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[4] (Authoritative source on C=S vs C=O shifts).

  • Li, Z., Jiang, W. T., & Hong, H. (2008).[1][5] An FTIR investigation of hexadecyltrimethylammonium intercalation into rectorite. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(4), 1525-1534.[1][5] (Reference for Hexadecyl alkyl chain ordering and peak shifts).

  • Panicker, C. Y., et al. (2010).[1][4] FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea.[1][4][6] European Journal of Chemistry, 1(3), 173-178.[1] (comparative Thioamide band assignments).

Sources

Validation

A Researcher's Guide to Nernstian Slope Verification for 1,3-Dihexadecylthiourea Anion-Selective Electrodes

For researchers, scientists, and professionals in drug development, the precise and reliable measurement of ionic concentrations is paramount. Ion-selective electrodes (ISEs) have emerged as a powerful analytical tool fo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable measurement of ionic concentrations is paramount. Ion-selective electrodes (ISEs) have emerged as a powerful analytical tool for this purpose, offering direct, real-time measurements of specific ion activities. Among the various classes of ionophores utilized in ISEs, thiourea derivatives have shown significant promise for the selective recognition of anions. This guide provides an in-depth technical comparison and a detailed protocol for verifying the Nernstian slope of a potentiometric anion-selective electrode based on the ionophore 1,3-Dihexadecylthiourea.

The performance of any ISE is fundamentally governed by the Nernst equation, which describes the relationship between the measured potential and the activity of the target ion. A critical step in validating a new ISE is to confirm that its response adheres to this theoretical principle, a process known as Nernstian slope verification. An ideal Nernstian response for a monovalent anion at 25°C is a slope of approximately -59.16 mV per decade change in ion activity.[1] This guide will walk you through the causality behind the experimental choices in this verification process, ensuring a self-validating system for your electrochemical measurements.

The Foundational Principle: The Nernst Equation

Potentiometry, the underlying principle of ISEs, measures the potential difference between an indicator electrode (the ISE) and a reference electrode.[2] This potential difference is directly related to the activity of the target ion in the solution, as described by the Nernst equation:

E = E⁰ + (2.303 RT / zF) log(a)

Where:

  • E is the measured cell potential.

  • E⁰ is the standard electrode potential.

  • R is the universal gas constant (8.314 J·K⁻¹·mol⁻¹).

  • T is the absolute temperature in Kelvin.

  • z is the charge of the ion.

  • F is the Faraday constant (96,485 C·mol⁻¹).

  • a is the activity of the target ion.

For practical purposes, when plotting the measured potential (E) against the logarithm of the ion concentration, the slope of the resulting line should be close to the theoretical Nernstian slope (2.303 RT / zF).

Sensing Mechanism of 1,3-Dihexadecylthiourea

The selectivity of an ISE is primarily determined by the ionophore incorporated into its membrane. Thiourea derivatives, such as 1,3-Dihexadecylthiourea, are effective anion ionophores due to the ability of the thiourea moiety's N-H protons to form hydrogen bonds with target anions. The long hexadecyl chains enhance the lipophilicity of the ionophore, ensuring its stable incorporation within the PVC membrane of the electrode.

Caption: Interaction between the 1,3-Dihexadecylthiourea ionophore and a target anion within the PVC membrane.

Experimental Protocol for Nernstian Slope Verification

This protocol outlines a detailed, step-by-step methodology for verifying the Nernstian slope of a newly fabricated 1,3-Dihexadecylthiourea based anion-selective electrode. This procedure is designed to be a self-validating system, ensuring the integrity of your results.

I. Materials and Reagents
  • Ionophore: 1,3-Dihexadecylthiourea

  • Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizer: 2-Nitrophenyloctyl ether (o-NPOE)

  • Lipophilic Additive: Tridodecylmethylammonium chloride (TDMAC)

  • Solvent: Tetrahydrofuran (THF)

  • Target Anion Salt: e.g., Sodium Chloride (NaCl) for a chloride-selective electrode

  • Reference Electrode: Ag/AgCl electrode with a suitable filling solution

  • pH/mV Meter: High-impedance voltmeter

  • Standard Glassware and Magnetic Stirrer

II. Electrode Fabrication
  • Membrane Cocktail Preparation: Prepare a membrane cocktail by dissolving the ionophore (1-2 wt%), PVC (approx. 33 wt%), plasticizer (approx. 65-66 wt%), and a small amount of lipophilic additive (e.g., 0.5 mol% relative to the ionophore) in THF. The lipophilic additive is crucial for reducing the membrane resistance and improving the electrode's response.

  • Electrode Body Preparation: Use a commercially available or custom-made electrode body (e.g., from a glass or plastic tube).

  • Casting the Membrane: Cast the membrane cocktail onto a clean, flat glass surface and allow the THF to evaporate slowly over 24 hours to form a thin, homogeneous membrane.

  • Electrode Assembly: Cut a small disc from the cast membrane and affix it to the end of the electrode body using a PVC/THF slurry as an adhesive.

  • Internal Filling Solution: Fill the electrode body with a solution containing a known concentration of the target anion (e.g., 0.01 M NaCl) and insert an internal Ag/AgCl reference electrode.

  • Conditioning: Condition the newly fabricated electrode by soaking it in a solution of the target anion (e.g., 0.01 M NaCl) for at least 24 hours before use. This step is essential for the membrane to become fully hydrated and for the establishment of a stable potential.

III. Potentiometric Measurements
  • Preparation of Standard Solutions: Prepare a series of standard solutions of the target anion with concentrations spanning several orders of magnitude (e.g., 1.0 M to 1.0 x 10⁻⁷ M) by serial dilution of a stock solution.

  • Cell Assembly: Set up the electrochemical cell by immersing the conditioned 1,3-Dihexadecylthiourea ISE and the external Ag/AgCl reference electrode in the standard solution.

  • Potential Measurement:

    • Start with the most dilute solution and proceed to the most concentrated solution to minimize carryover effects.

    • Stir the solution at a constant, moderate rate.

    • Record the potential reading (in mV) once it stabilizes (a drift of less than 0.2 mV/min is generally considered stable).

    • Rinse the electrodes with deionized water and gently blot them dry between measurements.

IV. Data Analysis
  • Plotting the Calibration Curve: Plot the recorded potential (E) on the y-axis against the logarithm of the anion activity (log a) on the x-axis. For dilute solutions, concentration can be used as an approximation of activity.

  • Determining the Nernstian Slope: Perform a linear regression on the linear portion of the calibration curve. The slope of this line is the experimental Nernstian slope.

  • Evaluation: Compare the experimental slope to the theoretical Nernstian value (-59.16 mV/decade for a monovalent anion at 25°C). A slope within 88-101% of the ideal value is generally considered acceptable.[1]

Caption: Workflow for the experimental verification of the Nernstian slope.

Performance Comparison of Thiourea-Based Anion-Selective Electrodes

Ionophore SystemTarget AnionNernstian Slope (mV/decade)Linear Range (M)Reference
α,α'-bis(N'-phenylthioureylene)-m-xyleneSO₄²⁻Nernstian for a divalent anion10⁻⁶ to 10⁻²
Cyclic bis-thioureaNO₃⁻Near-Nernstian-[3]
1,3-disubstituted calix[4]arene thioureaCl⁻-55.0710⁻¹ to 5.0 x 10⁻⁵[4]
1,3-diphenylthiourea (for cation)Hg²⁺58.6 ± 0.86.0 x 10⁻⁶ to 5.0 x 10⁻⁴

This comparative data highlights that thiourea-based ionophores can exhibit near-Nernstian responses for a variety of anions, with wide linear ranges. The specific performance of a 1,3-Dihexadecylthiourea based electrode would need to be experimentally determined, but these examples provide a strong indication of its potential as a selective anion sensor.

Conclusion and Future Outlook

The verification of the Nernstian slope is a cornerstone of ion-selective electrode validation. This guide has provided a comprehensive framework for this process, specifically tailored for a novel 1,3-Dihexadecylthiourea based anion-selective electrode. By adhering to the detailed experimental protocol and understanding the underlying electrochemical principles, researchers can confidently assess the performance of their custom-fabricated ISEs.

The comparative data from other thiourea-based systems suggests that 1,3-Dihexadecylthiourea holds promise as a robust ionophore for anion sensing. Future work should focus on the experimental characterization of electrodes incorporating this specific ionophore for various target anions, further expanding the toolkit available to scientists and professionals in diverse fields of research and development.

References

  • Watts, A. S., Gavalas, V. G., Cammers, A., & Bachas, L. G. (2007). Nitrate-selective electrode based on a cyclic bis-thiourea ionophore. Sensors and Actuators B: Chemical, 121(1), 200-207. [Link]

  • A New Nitrate-Selective Electrode Based on Bis-Thiourea Xanthene Spacer Derivative. (2016). World Research Library. [Link]

  • Kumar, S., et al. (2009). Chloride Ion Recognition Using Thiourea/Urea Based Receptors Incorporated into 1,3-Disubstituted Calix[4]arenes. New Journal of Chemistry. [Link]

  • McDonnell, C., et al. (2008). Improved nitrate sensing using ion selective electrodes based on urea–calixarene ionophores. New Journal of Chemistry. [Link]

  • Haque, M. M., et al. (2024). Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate. MDPI. [Link]

  • Das, S., & Das, D. (2021). A novel thiourea-based colorimetric chemosensor for sensitive and selective detection of sulphate ion in semi-aqueous medium. Zenodo. [Link]

  • Potentiometric response of sensor A to different anions. - ResearchGate. (n.d.). [Link]

  • Li, J., & Liu, C. (2009). Rapid nitrate detection system based on ion selective electrode. 2009 International Conference on Mechatronics and Automation. [Link]

  • Haque, M. M., et al. (2021). Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. Frontiers in Chemistry. [Link]

  • Pérez-Marín, L., et al. (2000). Mercury(II) ion-selective electrode. Study of 1,3-diphenylthiourea as ionophore. Analyst. [Link]

  • McDonnell, C., et al. (2008). Improved Nitrate Sensing using Ion Selective Electrodes Based on Urea–Calixarene Ionophores. Arrow@TU Dublin. [Link]

  • Pretsch, E. (2020). Direct Potentiometric Sensing of Anion Concentration (Not Activity). ACS Figshare. [Link]

  • Zhang, Z., Boselli, E., & Papautsky, I. (2023). Potentiometric Sensor System with Self-Calibration for Long-Term, In Situ Measurements. NSF Public Access Repository. [Link]

  • Fluoride sensing study of amine and nitro substituted thiourea derivatives in aqueous medium. (n.d.). [Link]

  • A Deep Dive into Thiourea-Based Sensors for Cation Sensing. (2024). Bar-Ilan University Research Authority. [Link]

  • Pérez-Marín, L., et al. (2000). Mercury(II) ion-selective electrode. Study of 1,3-diphenylthiourea as ionophore. UAEH. [Link]

  • Reyes, F. F., et al. (2020). Thiourea-Based Receptors for Anion Recognition and Signaling. ACS Omega. [Link]

  • Wang, Y., et al. (2021). Solid-Contact Potentiometric Anion Sensing Based on Classic Silver/Silver Insoluble Salts Electrodes without Ion-Selective Membrane. MDPI. [Link]

  • Wang, Y., et al. (2021). Solid-Contact Potentiometric Anion Sensing Based on Classic Silver/Silver Insoluble Salts Electrodes without Ion-Selective. Semantic Scholar. [Link]

Sources

Comparative

A Comparative Guide to the Elemental and Mass Spectrometric Analysis of 1,3-Dihexadecylthiourea

In the landscape of drug development and materials science, the precise characterization of novel organic compounds is a cornerstone of rigorous scientific inquiry. For researchers working with long-chain aliphatic compo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the precise characterization of novel organic compounds is a cornerstone of rigorous scientific inquiry. For researchers working with long-chain aliphatic compounds such as 1,3-Dihexadecylthiourea, confirming molecular identity and purity is a critical first step. This guide provides an in-depth technical comparison of the elemental analysis and mass spectrometry data for 1,3-Dihexadecylthiourea and its shorter-chain analogs. By explaining the causality behind experimental choices and presenting comparative data, this document serves as a practical resource for scientists engaged in the synthesis and analysis of similar molecules.

Introduction: The Analytical Challenge of Long-Chain Thioureas

1,3-Dihexadecylthiourea belongs to a class of N,N'-dialkylthioureas, which are characterized by a central thiocarbonyl group flanked by two long alkyl chains. These molecules are of interest in various applications, including as ligands in coordination chemistry, as building blocks in organic synthesis, and for their potential biological activities. Their long, non-polar alkyl chains, however, present unique challenges for common analytical techniques. Low solubility in common solvents and a tendency to fragment under harsh ionization conditions in mass spectrometry can complicate structural elucidation and purity assessment.

This guide will focus on two fundamental analytical techniques: elemental analysis and mass spectrometry. We will compare the theoretical data for 1,3-Dihexadecylthiourea with experimental and theoretical data for shorter-chain analogs, namely 1,3-Diisobutylthiourea and 1,3-Dioctylthiourea, to highlight the influence of alkyl chain length on the analytical outcomes.

Elemental Analysis: The Gold Standard for Purity Assessment

Elemental analysis is a robust and indispensable technique for verifying the empirical formula of a synthesized compound.[1][2] The most common method for organic compounds is combustion analysis, which determines the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).[1] For a new compound to be considered pure, the experimentally determined percentages should closely match the theoretically calculated values, typically within a ±0.4% margin as required by many scientific journals.[3]

Comparative Elemental Analysis Data

The following table compares the theoretical elemental composition of 1,3-Dihexadecylthiourea with that of its shorter-chain analogs. For 1,3-Diisobutylthiourea, experimentally determined values for a related copper complex are included to provide a practical reference point.[4]

CompoundMolecular FormulaTheoretical C%Theoretical H%Theoretical N%Theoretical S%Experimental C%[4]Experimental H%[4]Experimental N%[4]
1,3-DihexadecylthioureaC₃₃H₆₈N₂S74.3712.865.266.02---
1,3-DioctylthioureaC₁₇H₃₆N₂S67.9312.079.3210.67---
1,3-DiisobutylthioureaC₉H₂₀N₂S57.3810.7014.8717.0345.54 (for complex)8.36 (for complex)12.06 (for complex)

Note: The experimental data for 1,3-Diisobutylthiourea is for its bis(1,3-Diisobutylthiourea)copper(I) chloride complex (C₁₈H₄₀N₄ClS₂Cu), hence the discrepancy with the theoretical values for the free ligand.

The trend is clear: as the alkyl chain length increases, the percentage of carbon and hydrogen increases, while the percentage of nitrogen and sulfur decreases. This is a critical consideration during sample analysis, as even small impurities can significantly alter the elemental ratios, particularly for the heteroatoms.

Experimental Protocol: CHNS Combustion Analysis

The standard method for obtaining elemental analysis data is through automated CHNS analyzers.[4] The underlying principle is the complete combustion of the sample in a high-oxygen environment.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The capsule is introduced into a combustion furnace heated to 900-1000 °C. The sample is instantaneously combusted in a stream of pure oxygen.

  • Gas Separation: The resulting gaseous mixture (CO₂, H₂O, N₂, and SO₂) is passed through a series of columns to separate the individual components.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output A Weigh 1-3 mg of 1,3-Dihexadecylthiourea B Place in Tin Capsule A->B C Combustion Furnace (900-1000 °C, O₂ Stream) B->C D Gas Chromatography Column C->D E Thermal Conductivity Detector (TCD) D->E F Calculate %C, %H, %N, %S E->F

Figure 1: Workflow for CHNS Elemental Analysis.

Mass Spectrometry: Unveiling the Molecular Structure

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It provides information about the molecular weight and, through fragmentation patterns, the structure of the compound. For non-polar, long-chain molecules like 1,3-Dihexadecylthiourea, the choice of ionization technique is crucial. Soft ionization methods like Electrospray Ionization (ESI) are often unsuitable for such non-polar compounds.[6] Harder ionization techniques like Electron Ionization (EI) or Atmospheric Pressure Photoionization (APPI) are generally more effective.[5][6][7]

EI, in particular, is a classic technique that bombards the sample with high-energy electrons, leading to extensive fragmentation.[7] While this can make it difficult to observe the molecular ion peak, the resulting fragment ions provide a detailed fingerprint of the molecule's structure.

Predicted Mass Spectrum and Fragmentation of 1,3-Dihexadecylthiourea (EI-MS)

The molecular weight of 1,3-Dihexadecylthiourea is 532.99 g/mol . Upon electron ionization, we can predict the following fragmentation patterns:

  • Molecular Ion (M⁺˙): A peak at m/z 532 might be observed, although it could be weak or absent due to the molecule's instability under EI conditions.

  • Alpha-Cleavage: The bonds adjacent to the nitrogen atoms are prone to cleavage. This would result in the loss of a C₁₅H₃₁ radical, leading to a fragment ion at m/z 309.

  • McLafferty-type Rearrangements: While less common for saturated chains, rearrangements can occur.

  • Alkyl Chain Fragmentation: The long hexadecyl chains will undergo characteristic fragmentation, with a series of peaks separated by 14 Da (corresponding to CH₂ groups).

Comparative Mass Spectrometry Data

The table below compares the expected key fragments for our target compound with observed data for 1,3-Diisobutylthiourea.

CompoundMolecular WeightExpected Molecular Ion (M⁺˙)Key Fragment Ions (m/z)
1,3-Dihexadecylthiourea532.99532 (predicted)309, and a series of alkyl fragments (predicted)
1,3-Dioctylthiourea300.55300 (predicted)215, and a series of alkyl fragments (predicted)
1,3-Diisobutylthiourea188.34188 (observed as base peak)-

Interestingly, for the metal complexes of 1,3-diisobutylthiourea, the base peak in the EI-MS spectrum was observed at m/z 188, corresponding to the intact thiourea ligand.[4] This suggests that for shorter-chain dialkylthioureas, the molecular ion is relatively stable under EI conditions. For 1,3-Dihexadecylthiourea, while the molecular ion may be less abundant, the fragmentation of the long alkyl chains will be a dominant feature of the spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., chloroform or dichloromethane).

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). For a non-volatile compound like 1,3-Dihexadecylthiourea, a direct insertion probe is more appropriate.

  • Ionization: In the ion source, the sample is vaporized by heating and then bombarded with a beam of electrons (typically at 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Mass_Spectrometry_Workflow cluster_0 Sample Introduction cluster_1 Analysis cluster_2 Data Output A Dissolve Sample in Volatile Solvent B Introduce via Direct Insertion Probe A->B C Electron Ionization (70 eV) B->C D Mass Analyzer (e.g., Quadrupole) C->D E Detector D->E F Generate Mass Spectrum (Intensity vs. m/z) E->F

Figure 2: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The elemental and mass spectrometric analysis of 1,3-Dihexadecylthiourea requires careful consideration of its long-chain, non-polar nature. While obtaining a strong molecular ion peak in EI-MS can be challenging, the predictable fragmentation of the alkyl chains provides valuable structural information. Elemental analysis remains the definitive method for confirming the empirical formula and assessing purity. By comparing the expected data for 1,3-Dihexadecylthiourea with that of its shorter-chain analogs, researchers can better interpret their experimental results and confidently characterize these challenging yet important molecules.

References

  • Hayen, H., & Karst, U. (2003). Strategies for the liquid chromatographic-mass spectrometric analysis of non-polar compounds. Journal of Chromatography A, 1000(1-2), 549-565. [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Zia, K., Ahmed, S., Mahsud, S., Ali, S., Hussain, Z., & Khan, I. U. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Molecules, 26(16), 5035. [Link]

  • IJSDR. (2024, June 15). Navigating Mass Spectrometry: A Comprehensive Guide to Basic Concepts and Techniques. [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Fundamentals of LC, MS and LCMS. [Link]

  • National Measurement Laboratory. (2006). Best Practice Guide for Generating Mass Spectra. [Link]

  • Thoen, J. C., et al. (2020). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry, 18(34), 6678-6684. [Link]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350-8358. [Link]

  • Knuplez, E., et al. (2008). Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes. Journal of the American Society for Mass Spectrometry, 19(5), 723-732. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • MDPI. (2022, October 27). Polynuclear Cu(I) and Ag(I) Complexes of 1,3-Diisobutyl Thiourea, Synthesis, Crystal Structure and Antioxidant Potentials. [Link]

  • PubMed. (2020, October 21). Synthesis, characterization and application of novel 1, 3-bis[(furan-2-l)methylene]thiourea functional dye on wool and cotton fabrics. [Link]

  • ResearchGate. (2023, January). Elemental analysis of dyes. [Link]

  • Tikrit Journal of Pure Science. (2023, January 21). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. [Link]

  • CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. [Link]

  • Pure. (2018, January 1). Fragmentation of organic ions bearing fixed multiple charges observed in MALDI MS. [Link]

  • YouTube. (2023, July 28). Rule of 13 in Mass Spectrometry | Determination of Molecular Formula. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • PubMed. (2025, February 5). Unified Fragmentation Pathways of Lithiated, Longer-Chain Acylglycerols Can Be Identified from Tandem Mass Spectrometry and Density Functional Computations. [Link]

  • Impactfactor. (2021, August 12). Design, Synthesis and Characterization of Benzoxazepine Thiourea New Derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and application of novel 1, 3-bis[(furan-2-l)methylene]thiourea functional dye on wool and cotton fabrics. [Link]

  • PMC. (n.d.). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3-Cyclohexadiene. [Link]

  • ResearchGate. (2026, January 16). Mass spectra of diastereomeric 2,4-disubstituted 1,3-dioxa-2-silacyclohexanes. [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene. [Link]

Sources

Safety & Regulatory Compliance

Safety

Understanding the Hazard Profile of 1,3-Dihexadecylthiourea

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dihexadecylthiourea For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dihexadecylthiourea

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,3-Dihexadecylthiourea, ensuring the safety of laboratory personnel and the protection of our environment.

Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. While specific toxicological data for 1,3-Dihexadecylthiourea may be limited, the broader class of thiourea derivatives presents known risks. Thiourea and its analogues are often classified as hazardous substances.[1][2] Potential hazards include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][3]

  • Skin and Eye Damage: May cause allergic skin reactions and serious eye damage.[1][3][4]

  • Carcinogenicity: Some thiourea compounds are suspected of causing cancer.[1][3]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1][5][6]

Therefore, 1,3-Dihexadecylthiourea must be treated as hazardous waste, and its disposal must adhere to strict protocols to mitigate these risks.[2][5]

Essential Pre-Disposal Preparations

Proper disposal begins with meticulous preparation, ensuring that the waste is handled safely from the point of generation.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, the use of appropriate PPE is non-negotiable. Before handling 1,3-Dihexadecylthiourea waste, ensure you are equipped with:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[7][8]

  • Hand Protection: Wear suitable chemical-resistant gloves.[5][7]

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[7][8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[4]

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation and containerization are critical to prevent accidental chemical reactions and ensure the waste is managed correctly.

  • Dedicated Waste Container: Designate a specific, compatible container for 1,3-Dihexadecylthiourea waste. The container must be in good condition, with a secure, leak-proof lid.[9][10]

  • Avoid Mixing: Do not mix 1,3-Dihexadecylthiourea waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents, strong acids, or strong bases.[2][11]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "1,3-Dihexadecylthiourea".[5][12][13] The label should also include the date of accumulation.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of small quantities of 1,3-Dihexadecylthiourea typically generated in a research laboratory setting. For larger quantities, a licensed professional waste disposal service must be consulted.[14]

On-Site Neutralization and Solidification (for Small Quantities)

This method aims to convert the chemical waste into a more stable and solid form, reducing the risk of dispersal and reaction.

  • Work in a Ventilated Area: All steps should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[15]

  • Prepare an Inert Matrix: In a suitable container, place an inert and absorbent material such as vermiculite, sand, or kitty litter.[12]

  • Careful Admixture: Slowly and carefully add the 1,3-Dihexadecylthiourea waste to the inert material. The goal is to create a solid, non-reactive mixture.[12]

  • Seal the Container: Once the mixture is homogenous, securely seal the container to prevent any leakage.[2][12]

  • Final Labeling: Ensure the container is accurately and fully labeled as "Hazardous Waste" with the chemical name.

Professional Waste Disposal

For all quantities, the most prudent and compliant disposal method is to use a licensed hazardous waste disposal service.

  • Package for Transport: Securely package the clearly labeled waste container to prevent breakage or leakage during transport.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to arrange for pickup.

  • Maintain Records: Keep a detailed record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

Spill Management: A Contingency Plan

Accidents can happen, and a clear plan for managing spills is essential.

  • Evacuate and Ventilate: If a spill occurs, evacuate the immediate area and ensure it is well-ventilated.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the necessary personal protective equipment, including respiratory protection if dust is present.[12]

  • Contain the Spill: For solid spills, carefully sweep up the material, avoiding the creation of dust, and place it in a labeled, sealable container for disposal.[12]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office as per your institution's protocol.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the decision-making process for the disposal of 1,3-Dihexadecylthiourea, the following workflow diagram has been created.

DisposalWorkflow start Waste Generation: 1,3-Dihexadecylthiourea ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe segregate Segregate Waste: Dedicated, Labeled Container ppe->segregate small_quant Small Quantity? segregate->small_quant onsite On-site Treatment: Mix with Inert Absorbent small_quant->onsite Yes prof_disposal Arrange for Professional Hazardous Waste Disposal small_quant->prof_disposal No seal_label Seal and Label Container 'Hazardous Waste' onsite->seal_label seal_label->prof_disposal end Disposal Complete prof_disposal->end

Caption: Workflow for the proper disposal of 1,3-Dihexadecylthiourea.

Quantitative Data Summary

PropertyValue (for related Thiourea compounds)Source
Molecular Formula C33H68N2S[16]
Appearance Typically white to off-white or buff-colored crystalline solids[8][17][18]
Solubility in Water Generally low to insoluble[17][19]
Hazard Classifications Acute toxicity, Skin/eye irritant, Skin sensitizer, Suspected carcinogen, Hazardous to the aquatic environment[1][3][11]

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers and scientists can ensure the safe and compliant disposal of 1,3-Dihexadecylthiourea, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance.

References

  • Benchchem. (n.d.). Proper Disposal of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea and Related Compounds: A Safety and Logistical Guide.
  • Redox. (2023, April 2). Safety Data Sheet Thiourea Dioxide.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1,3-Diethyl-2-thiourea.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
  • Laboratorium Discounter. (2023, February 22). Thiourea 99+%.
  • Chemos GmbH&Co.KG. (2023, April 17). Safety Data Sheet: thiourea.
  • ChemScene. (2025, August 11). Safety Data Sheet - 1,3-diisopropylurea.
  • Spectrum Chemical. (2022, December 9). SAFETY DATA SHEET - Thiourea.
  • PubChemLite. (n.d.). 1,3-dihexadecyl-2-thiourea (C33H68N2S).
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 1,3-dibutyl-2-thiourea.
  • Apollo Scientific. (n.d.). 1,3-Diethylurea.
  • Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal.
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1,3-Diethyl-2-thiourea.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 1,3-Diethyl-2-thiourea(105-55-5).
  • Office of Environmental Health & Safety. (1998, March). Procedures for Disposal of Hazardous Waste.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • Environment, Health and Safety. (n.d.). Chapter 8 - Hazardous Waste Disposal Procedures.
  • Sigma-Aldrich. (n.d.). 1,3-Dimethylthiourea.
  • PubChem. (n.d.). Dicyclohexylthiourea.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.